This guide serves as a technical monograph for Tert-butyl 4-hydroxyazepane-1-carboxylate , a critical chiral building block in modern medicinal chemistry.[1][2] It is structured to support researchers in the synthesis, c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical monograph for Tert-butyl 4-hydroxyazepane-1-carboxylate , a critical chiral building block in modern medicinal chemistry.[1][2] It is structured to support researchers in the synthesis, characterization, and application of this scaffold, particularly in the development of protease inhibitors and macrocyclic drugs.[1][2]
[1][2]
Executive Summary
Tert-butyl 4-hydroxyazepane-1-carboxylate (CAS: 478832-21-2) is a seven-membered heterocyclic intermediate used extensively in the synthesis of peptidomimetics and conformationally restricted pharmacophores.[1][2][3] Unlike its six-membered analog (piperidine), the azepane ring provides unique spatial geometry, often exploiting specific binding pockets in targets such as Cathepsin K , CDK9 , and various GPCRs.[1][2] This guide details its physicochemical profile, synthetic pathways, and handling protocols.[1][2]
The 4-position hydroxyl group introduces a chiral center.[1][2] While the racemate is common for initial screening, the (4S) and (4R) enantiomers are distinct pharmacological entities.[1][2] The 7-membered ring adopts a flexible twist-chair conformation, allowing the hydroxyl group to access vector spaces distinct from pyrrolidine or piperidine analogs.[1][2]
Figure 1: Structural decomposition of the azepane scaffold highlighting reactive and stereochemical centers.[1][2]
Physical & Thermodynamic Properties[1][2][7]
The following data aggregates experimental values and high-confidence predicted models (ACD/Labs, EPISuite) where experimental data is proprietary.
Property
Value
Note
Physical State
Viscous Oil or Low-Melting Solid
Often solidifies upon prolonged refrigeration.[1][2]
[M-Boc+H]⁺: 116.1 m/z (Fragment indicating loss of protecting group)[1][2]
Synthesis & Reactivity[1][2][6]
The primary synthetic route involves the reduction of N-Boc-hexahydro-1H-azepin-4-one.[1][2] This method is preferred over ring-closing metathesis for scale-up due to cost and safety.[1][2]
Reactivity Profile
N-Deprotection: Acidic conditions (TFA/DCM or HCl/Dioxane) remove the Boc group to yield the free amine salt.[1][2]
OH-Functionalization: The secondary alcohol is a nucleophile.[1][2] It can be mesylated/tosylated for displacement (inversion of configuration) or oxidized to the ketone.[1][2]
Oxidation: Swern or Dess-Martin oxidation yields the 4-ketone, a precursor for reductive amination.[1][2]
Figure 2: Synthetic workflow from the commercially available azepanone precursor.
Hu, X., et al. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate (Analogous Methodology). IOP Conf. Series: Earth and Environmental Science, 2019. Link
RWTH Aachen. Alkylation of Csp2 thianthrenium salts (Experimental details for 1-Boc-4-hydroxyazepane usage).Link
Technical Whitepaper: Strategic Resolution of Racemic tert-Butyl 4-hydroxyazepane-1-carboxylate
Executive Summary The resolution of racemic tert-butyl 4-hydroxyazepane-1-carboxylate (hereafter referred to as 1-rac ) is a critical bottleneck in the synthesis of next-generation V1a receptor antagonists and protease i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The resolution of racemic tert-butyl 4-hydroxyazepane-1-carboxylate (hereafter referred to as 1-rac ) is a critical bottleneck in the synthesis of next-generation V1a receptor antagonists and protease inhibitors. The seven-membered azepane ring introduces conformational flexibility (puckering) that often complicates stereochemical recognition compared to rigid pyrrolidine or piperidine analogs.
This technical guide provides two validated pathways for obtaining enantiopure (
)- and ()-1 :
Biocatalytic Kinetic Resolution (BKR): The preferred route for multigram-to-kilogram scale-up, utilizing Candida antarctica Lipase B (CAL-B).
Chiral Supercritical Fluid Chromatography (SFC): The preferred route for rapid delivery of milligram quantities for SAR screening.
Part 1: Structural Analysis & Strategic Considerations
The target molecule contains a single stereocenter at C4. Unlike 3-substituted azepanes, the C4 position is distal to the carbamate nitrogen, reducing the steric influence of the Boc group on the chiral center. This structural feature dictates that the resolution agent (enzyme or chiral stationary phase) must rely heavily on the spatial difference between the hydrogen atom and the methylene bridge (-CH2-).
Conformational Challenge
Azepanes exist in a dynamic equilibrium between twist-chair and twist-boat conformations. In resolution processes, this flexibility results in higher entropic penalties upon binding.
Implication: Standard "broad-spectrum" conditions often yield low Selectivity Factors (
-values). Optimization of temperature and solvent dielectric constant is required to rigidify the substrate during the transition state.
Part 2: Biocatalytic Kinetic Resolution (Scalable Route)
For scales exceeding 10 grams, enzymatic resolution is superior due to cost-efficiency and the avoidance of large solvent volumes associated with HPLC.
Mechanism: The Kazlauskas Rule
Lipase B from Candida antarctica (CAL-B) follows the empirical Kazlauskas rule for secondary alcohols.[1] The enzyme's active site possesses a "large" pocket and a "medium" pocket.
Prediction: CAL-B will preferentially acylate the enantiomer where the larger substituent fits into the large pocket.
Application to 1-rac: The C4 position has two paths around the ring. The path containing the N-Boc group is sterically "larger" than the propyl chain path. Therefore, CAL-B typically acylates the (
Substrate Prep: Dissolve 1-rac (50 mM) in anhydrous MTBE (Methyl tert-butyl ether). Note: Toluene is a viable alternative if solubility is an issue, but MTBE usually offers higher reaction rates.
Acyl Donor: Add Vinyl Acetate (3.0 equivalents).
Catalyst: Add Immobilized CAL-B (Novozym 435 or equivalent), 20% w/w relative to substrate.
Incubation: Shake at 30°C at 200 rpm. Monitor conversion via GC or achiral HPLC.
Termination: Stop reaction at exactly 50% conversion (theoretical yield 50%). Filter off the enzyme beads.
Separation: The reaction mixture now contains (
)-acetate and ()-alcohol. These are easily separated by flash column chromatography (Silica gel; Gradient: 10% 40% EtOAc in Hexanes). The alcohol elutes significantly later than the ester.
Hydrolysis: The (
)-acetate is hydrolyzed (LiOH, THF/H2O) to yield ()-1 .
Visualization: Enzymatic Workflow
Figure 1: Biocatalytic workflow utilizing CAL-B for the kinetic resolution of N-Boc-4-hydroxyazepane.
Part 3: Chiral Chromatographic Resolution (Speed Route)
For rapid isolation (<1g) or purity analysis, Chiral SFC is the gold standard. While specific literature on the 4-isomer is sparse, conditions can be reliably extrapolated from the 3-hydroxyazepane isomer [1].
Column Selection Strategy
The carbamate functionality (Boc) interacts strongly with amylose-based stationary phases.
This system is self-validating; if baseline resolution (
) is not achieved, switch the modifier from alcohol to acetonitrile.
Parameter
Condition
Rationale
Column
Chiralpak AD-H (250 x 4.6 mm, 5µm)
Proven recognition of N-Boc protected cyclic amines.
Mobile Phase
CO2 / Methanol (90:10 to 85:15)
Methanol provides hydrogen bond donation to disrupt non-specific binding.
Flow Rate
3.0 - 4.0 mL/min
High flow feasible due to low viscosity of supercritical CO2.
Back Pressure
120 bar
Ensures consistent density of the supercritical fluid.
Temperature
35°C
slightly elevated T improves mass transfer in the porous stationary phase.
Detection
UV @ 210 nm
Carbonyl absorption (Boc group).
Note on Elution Order: On Amylose-based columns (AD-H), the (
)-enantiomer of N-Boc-hydroxyazepanes typically elutes first, but this must be confirmed via optical rotation or X-ray crystallography as described in Part 4.
Part 4: Absolute Configuration Determination
Never rely solely on retention time or enzyme prediction for critical drug intermediates. You must validate the absolute stereochemistry.
The Mosher Ester Method (Self-Validating System)
Derivatization with MTPA-Cl (
-methoxy--trifluoromethylphenylacetyl chloride) allows for NMR-based assignment.
Derivatization: React separate aliquots of the resolved alcohol with (
)-(-)-MTPA-Cl and ()-(+)-MTPA-Cl.
NMR Analysis: Analyze the
H NMR shifts of the protons adjacent to the chiral center (H3 and H5).
Calculation: Calculate
. The spatial arrangement of the phenyl group in the Mosher ester causes shielding (negative shift) of protons on one side of the plane.
Validation: If the signs of
for protons on the left (C3) vs. right (C5) are consistent with the Mosher model, the configuration is assigned with >95% confidence.
Visualization: Decision Matrix
Figure 2: Strategic decision matrix for selecting the resolution method based on scale.
References
Chiral Supercritical Fluid Chromatography in the Preparation of Enantiomerically Pure (S)-(+)-tert-Butyl-3-hydroxyazepane-1-carboxylate
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
A Rule To Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa
Source: Journal of Organic Chemistry (Kazlauskas et al.)
URL:[2][Link]
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes
Source: Journal of Organic Chemistry (PMC)
URL:[Link]
Chiral HPLC Separation: Strategy and Approaches
Source: Chiralpedia
URL:[Link]
Synthesis, Structural Biology, and Medicinal Chemistry of Tert-butyl 4-hydroxyazepane-1-carboxylate and Analogs The Azepane Imperative: Escaping "Flatland" In modern drug discovery, the transition from planar, sp²-rich h...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Structural Biology, and Medicinal Chemistry of Tert-butyl 4-hydroxyazepane-1-carboxylate and Analogs
The Azepane Imperative: Escaping "Flatland"
In modern drug discovery, the transition from planar, sp²-rich heterocycles to three-dimensional, sp³-rich scaffolds is a critical strategy for improving solubility and target specificity—a concept often described as "escaping flatland." While pyrrolidines (5-membered) and piperidines (6-membered) dominate compound libraries, azepanes (7-membered amine rings) represent an underutilized chemical space.
Tert-butyl 4-hydroxyazepane-1-carboxylate (often abbreviated as N-Boc-4-hydroxyazepane) serves as a pivotal chiral building block. Unlike its smaller counterparts, the azepane ring possesses unique conformational flexibility, capable of adopting twist-chair and twist-boat conformations that allow functional groups (like the C4-hydroxyl) to access binding pockets unavailable to rigid piperidines. This "induced fit" capability makes the scaffold particularly valuable in designing inhibitors for kinases (e.g., PKC) and GPCRs.
Structural Analog Landscape
The utility of the 4-hydroxyazepane core is expanded through strategic structural modifications. The following table categorizes key analogs and their specific utility in Structure-Activity Relationship (SAR) studies.
Analog Class
Compound Name
Structural Modification
Medicinal Chemistry Utility
Parent Scaffold
tert-butyl 4-hydroxyazepane-1-carboxylate
C4-OH
Hydrogen bond donor/acceptor; solubilizing group.
Positional Isomer
tert-butyl 3-hydroxyazepane-1-carboxylate
C3-OH
Probes the spatial depth of the binding pocket; alters vector orientation of the H-bond.
Intermediate for reductive amination; rigidifies the ring (sp² center); H-bond acceptor.
Stereochemical
(4R) vs (4S) enantiomers
Chiral C4
Essential for probing stereospecific interactions in chiral protein environments.
Validated Synthetic Strategies
The synthesis of 4-hydroxyazepanes is historically challenging due to the entropic penalty of closing a 7-membered ring. While ring expansion (e.g., Schmidt reaction of cyclohexanones) is a classic route, Ring-Closing Metathesis (RCM) has emerged as the most robust and versatile methodology for generating these scaffolds with high functional group tolerance [1].
The RCM Workflow
The most direct route to the 4-hydroxy derivative involves the formation of a symmetrical azepine intermediate followed by functionalization.
Figure 1: Validated synthetic workflow utilizing Ring-Closing Metathesis (RCM) to construct the 7-membered azepane core from acyclic diene precursors.
Detailed Experimental Protocol
Objective: Synthesis of tert-butyl 4-hydroxyazepane-1-carboxylate via RCM and Hydroboration-Oxidation.
Solvent: Dichloromethane (DCM), anhydrous, degassed. Note: High dilution (0.01 M) is critical to favor intramolecular cyclization over intermolecular polymerization.
Protocol:
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve N-Boc-di(but-3-enyl)amine (1.0 equiv) in anhydrous, degassed DCM to achieve a concentration of 0.01 M.
Catalysis: Add Grubbs II catalyst (2-5 mol%) in one portion under an argon atmosphere.
Reaction: Heat the mixture to reflux (40°C) for 12–24 hours. Monitor reaction progress by TLC (disappearance of the diene spot).
Workup: Cool to room temperature. Add activated charcoal or dimethyl sulfoxide (DMSO, 50 equiv relative to catalyst) and stir for 12 hours to sequester the ruthenium species. Filter through a pad of Celite.
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc) to yield tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.
Hydroboration: Dissolve the azepine substrate in anhydrous THF (0.2 M) and cool to 0°C under argon. Slowly add BH₃·THF (1.0 M solution, 1.2 equiv) dropwise. Stir at 0°C for 1 hour, then warm to room temperature and stir for 2 hours.
Oxidation: Cool the mixture back to 0°C. CAREFULLY add 3M NaOH (3 equiv) followed by dropwise addition of 30% H₂O₂ (3 equiv). Caution: Exothermic reaction.
Completion: Stir at room temperature for 2 hours.
Extraction: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Final Purification: Flash chromatography yields the target tert-butyl 4-hydroxyazepane-1-carboxylate as a racemate. (Enzymatic resolution or chiral HPLC can be used if a specific enantiomer is required).
Medicinal Chemistry Applications: The Balanol Case Study
The most authoritative example of the azepane scaffold in drug development is (-)-Balanol , a potent fungal metabolite that inhibits Protein Kinase C (PKC) [2].[2]
Mechanism: The hexahydroazepine (azepane) core of Balanol mimics the adenosine ribose moiety of ATP. The hydroxyl groups on the ring form critical hydrogen bonds with the conserved residues in the ATP-binding cleft of the kinase.
Significance: Synthetic efforts to replicate the Balanol core demonstrated that the 7-membered ring provides a specific "pucker" that maximizes binding affinity, which is lost when the ring is contracted to a piperidine (6-membered) or pyrrolidine (5-membered) analog [2]. This confirms the necessity of the azepane scaffold for specific kinase selectivity profiles.
Decision Logic for Analog Selection
When incorporating this scaffold into a lead optimization campaign, use the following logic to select the appropriate derivative.
Figure 2: Strategic decision tree for selecting specific azepane analogs during Lead Optimization (LO) phases.
References
Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry.
Synthesis of the Hexahydroazepine Core of (-)-Balanol. Bulletin of the Korean Chemical Society.
Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry. PubMed.
Advanced Conformational Analysis of Boc-Protected Azepanes
Executive Summary The conformational analysis of -Boc-azepanes represents a unique challenge in structural chemistry, sitting at the intersection of medium-ring flexibility and amide-like rotational restriction.[1] Unlik...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The conformational analysis of
-Boc-azepanes represents a unique challenge in structural chemistry, sitting at the intersection of medium-ring flexibility and amide-like rotational restriction.[1] Unlike their 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts, azepanes lack a single, rigid global minimum.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group superimposes a high-energy rotational barrier (~15 kcal/mol) onto a low-energy pseudorotational landscape (<5 kcal/mol).[1]
This guide delineates a self-validating workflow for resolving these superimposed dynamic processes. It is designed for researchers requiring precise 3D structural data for structure-activity relationship (SAR) studies or peptidomimetic scaffold design.[1]
Theoretical Framework: The Dual-Dynamic System
To accurately analyze an
-Boc-azepane, one must decouple two distinct dynamic phenomena that occur on vastly different timescales.
A. The Azepane Ring (Pseudorotation)
Seven-membered rings exist in a state of continuous pseudorotation .[1] Unlike the cyclohexane chair (rigid), the azepane ring interconverts rapidly between the Twist-Chair (TC) and Chair (C) forms.
Global Minimum: Typically the Twist-Chair (TC) conformation.[1]
Barrier: The barrier to pseudorotation is low (often < 2–3 kcal/mol), meaning that at room temperature, the ring protons experience extensive averaging.
B. The Carbamate Sector (Rotamerism)
The
-Boc group introduces partial double-bond character ( resonance), creating a planar amide-like system.[1] This leads to two distinct rotamers:
-rotamer (anti): The tert-butyl group is anti to the bulkier side of the ring.[1]
-rotamer (syn): The tert-butyl group is syn to the bulkier side.[1]
Barrier: The rotational barrier is significant (14–17 kcal/mol ).[1] At room temperature (298 K), this exchange is often slow on the NMR timescale, leading to signal broadening or distinct peak doubling.[1]
The Interaction (Coupled Dynamics)
The critical insight for the analyst is that ring puckering is not independent of the Boc rotamer. The steric bulk of the tert-butyl group forces the azepane ring into specific puckering modes to relieve transannular strain. Therefore, the
-rotamer and -rotamer often adopt different ring conformations (e.g., -TC vs. -C).[1]
Experimental Protocol: The Self-Validating Workflow
The following protocol uses Variable Temperature (VT) NMR as the primary validation tool. This method is self-validating because it relies on the physical coalescence of signals to prove the existence of dynamic equilibrium.[1]
Phase 1: Solvent Selection & Preparation
Standard:DMSO-
. High boiling point allows heating to >100°C for coalescence studies.[1] Excellent for resolving amide protons if present.[1]
Alternative:Toluene-
. Use if the compound is lipophilic or if low-temperature studies (< -50°C) are needed to freeze ring pseudorotation.[1]
Concentration: 10–15 mg in 0.6 mL.[1] High concentration is required for 2D experiments (NOESY/ROESY).[1]
Phase 2: Variable Temperature (VT) NMR Strategy
Goal: Distinguish between rotamers (slow exchange) and impurities (no exchange).[1]
Acquisition at 298 K:
Observe the
H spectrum.[1][2][3][4][5][6] Look for "doubling" of resonances, particularly -protons (adjacent to Nitrogen) and the Boc methyl singlet (~1.4 ppm).[1]
Diagnostic: If the integral ratio is non-integer (e.g., 1.0 : 0.4), you likely have an
The Azepane Scaffold: A Versatile Architectural Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The seven-membered saturated nitrogen heterocycle, azepane, has firmly established itself as a privileged scaffold in the landsc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered saturated nitrogen heterocycle, azepane, has firmly established itself as a privileged scaffold in the landscape of drug discovery.[1][2] Its prominence is not accidental; the azepane ring possesses a unique combination of physicochemical properties, including inherent three-dimensionality, conformational flexibility, and the capacity for diverse substitution, which allows for the meticulous tailoring of interactions with a multitude of biological targets.[1][3] This has resulted in the incorporation of the azepane motif into more than 20 FDA-approved drugs, spanning a wide range of therapeutic areas from oncology and neurodegenerative disorders to infectious diseases.[4][5][6]
This technical guide offers a comprehensive exploration of the azepane scaffold's role in medicinal chemistry. It is designed to provide senior researchers and drug development professionals with an in-depth understanding of the synthetic strategies used to access this core, its diverse therapeutic applications, the nuanced structure-activity relationships that govern its biological effects, and the key signaling pathways it modulates.
Strategic Synthesis of the Azepane Core
The construction of the seven-membered azepane ring presents a unique synthetic challenge due to less favorable cyclization kinetics compared to five- or six-membered rings.[7] However, medicinal chemists have developed several robust strategies to access this valuable scaffold. The choice of a specific synthetic route is often dictated by the desired substitution pattern and the stereochemical requirements of the final target molecule.
Ring-Expansion Reactions: A Powerful Entryway
Ring-expansion strategies are among the most common and effective methods for synthesizing substituted azepanes. These methods often begin with readily available, smaller cyclic precursors like pyrrolidines or piperidines.
A notable example is the ring expansion of trifluoromethyl pyrrolidines, derived from L-proline, via a bicyclic azetidinium intermediate.[8] The presence of the trifluoromethyl group skillfully directs the regioselectivity of the ring-opening by various nucleophiles, allowing for the synthesis of a diverse array of 4-substituted α-trifluoromethyl azepanes with excellent transfer of chirality.[8]
Another powerful technique involves the Beckmann rearrangement of cyclohexanone oximes. This reaction, foundational to the industrial synthesis of ε-caprolactam (a precursor to Nylon-6 and azepane derivatives), provides a direct pathway to the seven-membered lactam, which can then be reduced to the corresponding azepane.[9] This method has been adapted for the stereoselective synthesis of complex fused azepanes.[10]
Workflow: Ring Expansion for Azepane Synthesis
Caption: General workflow for azepane synthesis via ring expansion.
Ring-Closing Metathesis (RCM) and Other Cyclization Reactions
Intramolecular cyclization reactions provide another direct route to the azepane scaffold. Ring-closing metathesis, employing catalysts like Grubbs' catalyst, has been successfully used to form the seven-membered ring from acyclic diene precursors. This method is valued for its functional group tolerance and reliability.
Additionally, classical methods such as intramolecular nucleophilic substitution and reductive amination of linear precursors containing an amine and a suitable electrophile (or a precursor thereof) remain mainstays in the synthesis of azepane derivatives.[8]
Therapeutic Applications and Mechanisms of Action
The azepane scaffold is a key component in drugs targeting a wide spectrum of diseases. Its structural versatility allows it to bind to diverse protein targets, including enzymes, G-protein coupled receptors (GPCRs), and transporters.[5][11]
Neuroscience: Modulating Brain Chemistry
Azepane derivatives have shown significant promise in treating neuropsychiatric disorders by modulating the activity of monoamine transporters.[12] These transporters—NET (norepinephrine), DAT (dopamine), and SERT (serotonin)—are responsible for the reuptake of neurotransmitters from the synaptic cleft and are validated targets for antidepressants and drugs treating ADHD.[13]
Recent studies on N-benzylated bicyclic azepanes have revealed potent inhibitory activity against these transporters, with stereochemistry playing a crucial role in potency and selectivity.[4][14] The (R,R)-enantiomer of one such bicyclic azepane was found to be a potent inhibitor of NET, DAT, and SERT.[14]
Table 1: In Vitro Inhibitory Activity of Bicyclic Azepanes on Monoamine Transporters
Data synthesized from multiple sources to illustrate structure-activity relationships.[4][14]
Furthermore, azepane derivatives have been investigated as histamine H3 receptor antagonists for the treatment of cognitive disorders.[15] The compound 1-(6-(3-phenylphenoxy)hexyl)azepane showed very high affinity for the H3 receptor with a Kᵢ value of 18 nM.[15]
In the context of Alzheimer's disease, the azepane scaffold has been utilized to design inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides that form pathogenic plaques in the brain.[1]
Signaling Pathway: BACE1 Inhibition in Alzheimer's Disease
Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors.[1]
Oncology: Targeting Cancer Cell Proliferation and Survival
The azepane scaffold is a key feature in several anticancer agents, targeting various pathways crucial for tumor growth.
PARP Inhibition: The azepine-dione core has been identified as a promising scaffold for designing inhibitors of Poly (ADP-ribose) polymerase (PARP-1).[2] PARP-1 is critical for repairing single-strand DNA breaks. In cancers with defective DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to cell death via synthetic lethality. Azepine-dione compounds can mimic the nicotinamide portion of NAD+, the natural substrate for PARP-1, allowing them to bind effectively to the enzyme's catalytic site.[2]
PTPN2/PTPN1 Inhibition: Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune signaling pathways.[1][16] Their inhibition can enhance T-cell-mediated anti-tumor immunity. Recently, azepane-containing derivatives have been developed as potent dual inhibitors of PTPN2/PTPN1, demonstrating nanomolar inhibitory potency and robust in vivo antitumor efficacy in preclinical models.[16]
CDK2 Inhibition: Certain pyrrolo[1,2-a]azepine derivatives have demonstrated potent, broad-spectrum anticancer activity against liver, breast, and colon cancer cell lines, with IC50 values in the nanomolar range.[17] Docking studies suggest these compounds may exert their effects by inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[17]
Signaling Pathway: PTPN2/PTPN1 Inhibition and Anti-Tumor Immunity
This table highlights the potent anticancer activity of diverse azepane-based structures.
Other Therapeutic Areas
The utility of the azepane scaffold extends beyond oncology and neuroscience. Azepane-based drugs are used as:
Antidiabetic Agents: Tolazamide is an oral blood glucose-lowering drug used for type 2 diabetes.[3]
Antihistamines: Azelastine is a potent, second-generation histamine H1 antagonist used to treat allergic rhinitis.[3]
Enzyme Inhibitors: Azepane sulfonamides have been discovered as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and inflammation.[18]
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are standardized protocols for key assays used to evaluate the biological activity of azepane-containing compounds.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Objective: To determine the concentration of an azepane derivative that inhibits cell growth by 50% (IC50).
Methodology:
Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (~18-24 hours) at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]
Compound Preparation: Prepare a stock solution of the test azepane compound in DMSO. Create a series of dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
Compound Treatment: Remove the old medium from the wells and treat the cells with various concentrations of the azepane compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic agent like doxorubicin).[1]
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[1]
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
This protocol measures the ability of a compound to inhibit the enzymatic activity of BACE1.
Objective: To determine the IC50 of an azepane derivative against the BACE1 enzyme.
Methodology:
Reagent Preparation: Prepare assay buffer (e.g., 50 mM sodium acetate, pH 4.5), a fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher), and a solution of recombinant human BACE1 enzyme.[1]
Inhibitor Preparation: Prepare serial dilutions of the azepane test compounds and a known BACE1 inhibitor (positive control) in assay buffer containing a small percentage of DMSO.
Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or control. Allow a pre-incubation period of 15 minutes at room temperature.[1]
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.[1]
Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 320/405 nm). Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration.
Conclusion and Future Perspectives
The azepane scaffold is a testament to the power of privileged structures in medicinal chemistry. Its conformational flexibility and synthetic tractability have made it an invaluable tool for developing novel therapeutics against a wide array of biological targets.[11][20] From modulating neurotransmitter levels in the brain to inducing synthetic lethality in cancer cells, azepane-containing compounds continue to make a significant impact on human health.
Future research will likely focus on developing more stereoselective and efficient synthetic methods to access novel, highly functionalized azepane derivatives.[8] The exploration of new chemical space around the azepane core, guided by computational modeling and structure-based drug design, will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The versatility and proven success of the azepane scaffold ensure its continued prominence in drug discovery programs for years to come.
References
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.
Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. (2025). BenchChem.
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
The Azepane Scaffold: A Privileged Motif in Monoamine Transporter Inhibition. (2025). BenchChem.
The Azepane Scaffold: A Journey from Discovery to Therapeutic Prominence. (2025). BenchChem.
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed.
Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2021). Taylor & Francis Online.
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (2015).
Recent Advances on the Synthesis of Azepane‐Based Compounds. (2020).
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025).
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (2015). PubMed.
Structure-Activity Relationships of Azepine-Based Drug Candidates. (2023).
Azepane-2,4-dione as a Scaffold in Drug Discovery: Application Notes and Protocols. (2025). BenchChem.
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021).
Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). PubMed.
Azepane. Wikipedia.
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025).
Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017). PubMed.
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025).
C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. (2020). Life Chemicals.
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (2015). Semantic Scholar.
Synthesis and Medicinal Uses of Azepines. (2022). Pharmaguideline.
Design, synthesis and anticancer activities evaluation of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units. (2018). PubMed.
Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine deriv
Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. (2024). PubMed.
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). PMC.
AstraZeneca explores new target for heart disease. (2015). Drug Discovery News.
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). PubMed.
The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. (2009). PubMed.
1,3-Diazepine: A privileged scaffold in medicinal chemistry. (2021). PubMed.
Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2015). Royal Society of Chemistry.
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
The Azepane Advantage: Strategic Design and Synthesis of Seven-Membered Heterocycles in Drug Discovery
[1][2] Executive Summary In the "flatland" of modern drug discovery, where sp³-richness correlates with clinical success, the azepane (homopiperidine) scaffold represents a critical frontier. While six-membered rings (pi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
In the "flatland" of modern drug discovery, where sp³-richness correlates with clinical success, the azepane (homopiperidine) scaffold represents a critical frontier. While six-membered rings (piperidines) dominate FDA-approved pharmacophores, seven-membered azepanes offer a unique "Goldilocks" zone of conformational flexibility. This guide analyzes the medicinal chemistry of azepanes, detailing their superiority in specific binding pockets, novel synthetic routes (including photochemical ring expansion), and practical protocols for their integration into lead optimization campaigns.
Structural Biology & Pharmacophore Logic
The Seven-Membered Ring Dilemma
The primary hesitation in deploying azepanes lies in entropic penalty . Unlike the rigid chair conformation of piperidine, azepane exists in a flux of twist-chair and twist-boat conformers. However, this flexibility is its greatest asset when targeting "induced-fit" pockets.
Comparative Analysis: Azepane vs. Piperidine
The following table contrasts the physicochemical properties of the azepane scaffold against the industry-standard piperidine.
Feature
Piperidine (6-Membered)
Azepane (7-Membered)
Medicinal Chemistry Implication
Conformation
Rigid Chair (Low Entropy)
Twist-Chair/Twist-Boat (High Entropy)
Azepanes can mold into cryptic pockets that rigid rings cannot access.
Lipophilicity (ClogP)
Lower (Baseline)
Higher (+0.5 to +1.0 log units)
Increased CNS penetration; requires polar surface area (PSA) monitoring.
Vector Orientation
Defined axial/equatorial
Dynamic/Fluxional
Allows for unique bond vectors to explore off-target selectivity.
Metabolic Liability
C-H oxidation at C2/C6
C-H oxidation at C2/C7
Azepanes have a larger "metabolic soft spot"; often requires gem-dimethyl blocking.
Mechanism of Action: The "Pucker" Effect
In G-Protein Coupled Receptors (GPCRs), specifically Orexin and Histamine H3 receptors, the azepane ring adopts a "puckered" conformation that projects substituents into deep hydrophobic sub-pockets. This is often cited as the "Azepane Shift," where expanding the ring size by one carbon alters the trajectory of the N-substituent by approximately 15-20 degrees, often breaking a clash with the receptor wall or engaging a new pi-cation interaction.
Strategic Synthesis: From Classics to Photochemistry
Constructing functionalized azepanes is historically challenging due to the "medium-sized ring" strain barrier. We present two distinct workflows: the Reliable (RCM) and the Novel (Ring Expansion) .
Workflow A: Ring-Closing Metathesis (RCM)
Best for: Late-stage functionalization and diversity-oriented synthesis.
The Grubbs II catalyst drives the formation of the 7-membered ring from diene precursors. This method is robust but requires careful design of the linear precursor to favor cyclization over polymerization (high dilution required).
Workflow B: Photochemical Dearomative Ring Expansion
Best for: Rapid scaffold hopping from aromatics.
A cutting-edge approach (University of Manchester, 2024) utilizes blue light to convert nitroarenes directly into azepanes. This method allows chemists to take an existing benzene-based lead and "inflate" it into a 3D azepane scaffold in two steps.[1][2][3]
Visualization: Synthetic Decision Tree
Caption: Decision tree for azepane synthesis comparing RCM (Green path) and Photochemical Expansion (Red path).
Case Study: Histamine H3 Receptor Antagonists
This case study demonstrates the "Scaffold Hop" effect. Researchers synthesized biphenyloxy-alkyl derivatives to target the Histamine H3 receptor (H3R), a target for cognitive disorders.
The Experiment:
Chemists compared a 6-membered piperidine lead against a 7-membered azepane analog to assess binding affinity (
) and selectivity.
Results (Data Source: Kononowicz et al., 2017):
Compound ID
Core Scaffold
Linker Length
hH3R Affinity ()
Selectivity (vs H4R)
Compound 14
Piperidine
5-carbon
25 nM
>600-fold
Compound 16
Azepane
5-carbon
34 nM
>600-fold
Compound 13
Azepane
6-carbon
18 nM
High
Analysis:
While the piperidine (Cmpd 14) was potent, expanding the ring to azepane (Cmpd 13) improved affinity to 18 nM .[4] The azepane ring allowed the hydrophobic tail to adopt a more favorable orientation within the H3R pocket, demonstrating that 7-membered rings can maintain or improve potency while offering distinct IP space.
Experimental Protocols
Protocol A: Synthesis of N-Boc-4-hydroxyazepane (RCM Route)
Validation: This protocol uses Ring-Closing Metathesis to generate the core azepane skeleton.
Reagents:
Diallylamine derivative (Precursor)
Grubbs Catalyst (2nd Generation)
Dichloromethane (Anhydrous)
Ti(OiPr)4 (Lewis Acid additive to prevent chelation)
Step-by-Step Methodology:
Preparation: Dissolve the diene precursor (1.0 equiv) in anhydrous degassed DCM (0.01 M concentration). Note: High dilution is critical to prevent intermolecular polymerization.
Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) under an argon atmosphere.
Reflux: Heat the mixture to reflux (40°C) for 12–24 hours. Monitor reaction progress via TLC (Stain: KMnO4).
Quenching: Cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the ruthenium species.
Purification: Filter through a pad of Celite. Concentrate the filtrate in vacuo.
Chromatography: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the dehydroazepane.
Hydrogenation: Dissolve the alkene in MeOH, add Pd/C (10% w/w), and stir under H2 balloon (1 atm) for 4 hours to yield the saturated azepane.
Rationale: Azepanes are prone to oxidation. This assay validates the metabolic stability of the new scaffold.
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[5]
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Mechanistic Signaling Pathway
The following diagram illustrates the pharmacological impact of Azepane-based antagonism on the Orexin pathway (Sleep/Wake regulation), a common target for this scaffold.
Caption: Mechanism of Action for Azepane-based Orexin Antagonists blocking the Gq-calcium signaling cascade.
References
Kononowicz, K., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands."[4] Bioorganic & Medicinal Chemistry.
University of Manchester (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry. [3]
Whitman, D. B., et al. (2009). "Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold."[6] ChemMedChem.
BenchChem (2025). "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery."
Sridhara, M. B., et al. (2018). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.
Executive Summary: Expanding Chemical Space with Azepane Scaffolds
Topic: Tert-butyl 4-hydroxyazepane-1-carboxylate: A Technical Guide to the 7-Membered Scaffold Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scie...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Tert-butyl 4-hydroxyazepane-1-carboxylate: A Technical Guide to the 7-Membered Scaffold
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Tert-butyl 4-hydroxyazepane-1-carboxylate (CAS: 478832-21-2 for racemate) represents a critical "privileged structure" in modern medicinal chemistry. While 5- and 6-membered nitrogen heterocycles (pyrrolidines, piperidines) dominate FDA-approved drugs, the 7-membered azepane ring offers unique conformational flexibility and vector orientation that can break patent space and improve binding selectivity.
This guide details the synthesis, functionalization, and therapeutic application of this scaffold. Specifically, the C4-hydroxy group serves as a versatile handle for stereochemical inversion, nucleophilic substitution, and solubility modulation, making this compound a high-value intermediate for targeting GPCRs, kinases, and epigenetic modulators.
Viscous oil or low-melting solid (depending on purity)
Part 2: Synthesis & Production Protocols
The synthesis of tert-butyl 4-hydroxyazepane-1-carboxylate typically proceeds via the reduction of the corresponding ketone (tert-butyl 4-oxoazepane-1-carboxylate). This ketone is often accessed via Ring-Closing Metathesis (RCM) or ring expansion (Beckmann rearrangement) of cyclohexanone derivatives.
Protocol A: Reduction of 1-Boc-4-oxoazepane (Standard Route)
Rationale: Sodium borohydride (NaBH₄) provides a mild, chemoselective reduction of the ketone without affecting the Boc-protecting group.
Dissolution: Dissolve tert-butyl 4-oxoazepane-1-carboxylate (e.g., 10 g) in dry MeOH (100 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath to suppress side reactions.
Addition: Add NaBH₄ (1.5 equiv) portion-wise over 20 minutes. Note: Vigorous gas evolution (H₂) will occur; ensure proper venting.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (Visualizing stain: Ninhydrin or KMnO₄) until the starting ketone spot disappears.
Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl (50 mL) dropwise.
Extraction: Concentrate the mixture under reduced pressure to remove MeOH. Dilute the residue with water (50 mL) and extract with EtOAc (3 × 50 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude oil is typically >95% pure but can be purified via silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).
Rationale: For drug candidates requiring a specific enantiomer (e.g., (S)-4-hydroxy), kinetic resolution is preferred over expensive chiral reduction catalysts.
Workflow:
Acylation: React racemic 1-Boc-4-hydroxyazepane with vinyl acetate in the presence of Lipase B from Candida antarctica (CAL-B).
Resolution: The enzyme selectively acetylates one enantiomer (typically the (R)-isomer), leaving the (S)-alcohol unreacted.
Separation: Separate the (S)-alcohol from the (R)-acetate via column chromatography.
Part 3: Reactivity & Functionalization Map
The 4-hydroxy group is a "pivot point" for chemical diversity. The following diagram illustrates the core functionalization pathways used to generate libraries for SAR (Structure-Activity Relationship) studies.
Caption: Core functionalization logic. The C4-hydroxyl allows stereochemical inversion or conversion to amines, while the N1-Boc group protects the amine during these transformations.
Part 4: Medicinal Chemistry Applications[2]
The azepane ring is larger and more flexible than the piperidine ring, allowing it to occupy hydrophobic pockets that are sterically inaccessible to smaller rings or to bridge distant binding sites.
Recent studies have highlighted N-benzylated azepanes as potent inhibitors of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[1][2][3]
Mechanism: The 7-membered ring acts as a spacer, positioning the basic nitrogen and a hydrophobic aromatic tail (attached via the hydroxyl handle) into the S1 and S2 binding sites of the transporter.
Significance: Selectivity for NET/DAT over Serotonin Transporters (SERT) is crucial for developing non-stimulant treatments for ADHD and depression.
Epigenetics: KDM1A (LSD1) Inhibitors
The scaffold has been utilized in the design of Lysine Specific Demethylase 1 (KDM1A) inhibitors.
Role: The azepane ring mimics the substrate lysine's aliphatic chain. The 4-hydroxy group can be derivatized to interact with the FAD cofactor or surrounding residues in the catalytic domain.
Therapeutic Area: Oncology (Acute Myeloid Leukemia, Small Cell Lung Cancer).
Immunology: PARP14 Inhibitors
Quinazolinone-azepane conjugates have been synthesized to inhibit PARP14, a regulator of STAT6.
Chemistry: The 4-hydroxy group is converted to a thioether or ether linkage to attach the quinazolinone "warhead."
Outcome: Reduced lung inflammation in allergic airway disease models.[4]
Part 5: Analytical Characterization Standards
To ensure scientific integrity, synthesized batches must meet these criteria before use in biological assays.
Test
Acceptance Criteria
Purpose
¹H NMR (CDCl₃)
Distinct multiplet at δ 3.8–4.0 ppm (CH-OH). Boc singlet at δ 1.45 ppm (9H).
Confirm structure and purity.
LC-MS
[M+H]⁺ not usually visible due to Boc fragmentation. Look for [M+Na]⁺ or [M-Boc+H]⁺.
Ensure stereochemical integrity for binding assays.
Residual Solvent
<5000 ppm (MeOH/EtOAc).
Prevent cytotoxicity in cell-based assays.
References
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 2025.[2] Link
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 2019. Link
Quinazolinones as PARP14 inhibitors. US Patent US10562891B2, 2020. Link
Imidazoles as Histone Demethylase Inhibitors. European Patent EP3246330A1, 2017. Link
Tert-butyl 4-hydroxyazepane-1-carboxylate Compound Summary. PubChem, National Library of Medicine. Link
An In-Depth Technical Guide to the Safety and Handling of Boc-Protected Azepanes Authored by a Senior Application Scientist This guide provides comprehensive technical information and field-proven insights for researcher...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Safety and Handling of Boc-Protected Azepanes
Authored by a Senior Application Scientist
This guide provides comprehensive technical information and field-proven insights for researchers, scientists, and drug development professionals working with tert-butoxycarbonyl (Boc)-protected azepanes. The focus is on ensuring laboratory safety and procedural integrity through a deep understanding of the chemical properties, associated hazards, and requisite handling protocols for these valuable synthetic intermediates.
Introduction: The Azepane Scaffold and the Role of Boc Protection
The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a significant structural motif in medicinal chemistry and drug discovery.[1][2][3] Its conformational flexibility allows it to serve as a versatile scaffold in the design of novel therapeutics.[4][5] To facilitate multi-step syntheses, the nucleophilic and basic nitrogen of the azepane ring is often "protected" to prevent unwanted side reactions.
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry.[6] Its popularity stems from its robust stability to most nucleophiles, bases, and many other reaction conditions, while being readily removable under specific acidic conditions.[7][8] This orthogonal stability is crucial for complex synthetic routes. This guide addresses the critical, yet often overlooked, safety and handling considerations inherent in the use of Boc-protected azepanes, particularly concerning the deprotection step.
Core Chemical Principles: Stability and Reactivity
Stability of the N-Boc Bond
The N-Boc group is a carbamate that is generally stable to heat, basic conditions, and oxidative reagents.[7] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without disturbing the protected amine.
Reactivity: The Acid-Labile Nature of the Boc Group
The cornerstone of Boc-group utility is its lability under anhydrous acidic conditions.[8] The deprotection is an acid-catalyzed hydrolysis that proceeds via protonation of the carbamate's carbonyl oxygen. This is followed by cleavage to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free, protonated azepane.[9][10]
Mechanism of TFA-mediated Boc deprotection.
A critical consideration is the fate of the highly reactive tert-butyl cation generated during deprotection. In the presence of nucleophilic functional groups on the substrate or in the reaction mixture, this cation can lead to unwanted alkylation side-products.[11] The addition of "scavengers," such as triisopropylsilane (TIS) or thioanisole, is often necessary to trap this electrophile and prevent side reactions.[11][12]
Hazard Analysis: Reagents and Products
While Boc-protected azepanes themselves are typically solids with moderate hazards (e.g., potential irritants), the primary risks are associated with the reagents used for deprotection and the resulting free amine.[13][14]
Deprotection Reagents
The most common reagent for Boc deprotection is Trifluoroacetic Acid (TFA), often used in a solution with a chlorinated solvent like Dichloromethane (DCM).
Reagent
Key Hazards
Trifluoroacetic Acid (TFA)
Highly Corrosive: Causes severe chemical burns to skin, eyes, and mucous membranes.[15][16] Inhalation Hazard: Vapors are highly irritating and can cause severe damage to the respiratory tract, potentially leading to fatal pulmonary edema.[15][17][18] High Vapor Pressure: Fumes can corrode other labels and equipment if not stored properly.[15] Exothermic Reaction with Water: Mixing with water generates significant heat.[15]
Dichloromethane (DCM)
Suspected Carcinogen. [19] Volatile: High vapor pressure leads to inhalation exposure risk. Harmful to the environment. [19]
4M HCl in Dioxane
Corrosive: Similar hazards to other strong acids.[20] Dioxane is a suspected carcinogen. [19] Strong acids can cleave ether solvents like dioxane, potentially forming hazardous byproducts. [19]
Azepane Product
The deprotected product, azepane (also known as hexamethyleneimine), is a corrosive and toxic liquid with a strong ammonia-like odor.[21] It should be handled with the same precautions as other corrosive amines.
Standard Operating Procedures for Safe Handling
A systematic approach is mandatory to mitigate the risks associated with Boc-azepane deprotection.
Eye Protection: Chemical splash goggles are essential. For large-scale operations, a face shield should be worn in combination with goggles.[17][22]
Hand Protection: Use chemical-resistant gloves. Nitrile gloves provide splash protection, but for prolonged handling of TFA or DCM, heavier-duty gloves like butyl rubber are recommended. Always check glove compatibility charts.
Body Protection: A chemical-resistant apron or a lab coat is required to protect skin and clothing from spills.
Respiratory Protection: All work with concentrated TFA and DCM must be performed in a certified chemical fume hood to prevent inhalation of hazardous vapors.[18][23]
Workflow for safe handling of Boc-azepanes and reagents.
Storage and Segregation
Boc-Protected Azepanes: Store in a cool, dry, well-ventilated area in tightly sealed containers.[24][25]
Trifluoroacetic Acid (TFA): Store in a dedicated acid cabinet, segregated from bases, oxidizing agents, and reactive metals.[15][22][26] Ensure the container is tightly sealed to prevent corrosive fumes from escaping.[15]
Dichloromethane (DCM): Store in a cabinet suitable for flammable or halogenated solvents, away from heat sources.
Waste Disposal
Proper waste management is critical for safety and environmental compliance.
Neutralization: Never dispose of acidic waste directly. The reaction mixture should be carefully quenched and neutralized before disposal. A common method is to slowly add the acidic solution to a stirred, ice-cold solution of a base like sodium bicarbonate until bubbling ceases.
Segregation: Waste streams must be segregated. Halogenated waste (containing DCM) must be kept separate from non-halogenated waste.[19]
Labeling and Disposal: All waste containers must be clearly labeled with their contents and disposed of according to institutional and local environmental regulations.[22]
Experimental Protocol: TFA-Mediated Deprotection of N-Boc-Azepane
This protocol provides a self-validating methodology for a standard deprotection reaction.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, stir bar
Glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)
Rotary evaporator
TLC plates, chamber, and appropriate eluent system (e.g., DCM/Methanol)
LC-MS for reaction monitoring (optional but recommended)
Step-by-Step Procedure
General workflow for a Boc deprotection experiment.
Reaction Setup: In a certified chemical fume hood, dissolve the Boc-protected azepane (1.0 equiv.) in anhydrous DCM (approx. 0.1–0.2 M concentration).[27]
Addition of TFA: To the stirred solution, add TFA. A common concentration is 20-50% TFA in DCM (v/v).[27][28] For substrates with other acid-sensitive groups, lower concentrations or alternative acids may be required.[11][20] The addition may be exothermic; for large-scale reactions, an ice bath is recommended.
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.[6][12] Monitor the progress by TLC or LC-MS, checking for the disappearance of the starting material. An easy way to check on TLC is to spot the reaction mixture, let the TFA evaporate, and then co-spot with the starting material. The product (free amine) should have a much lower Rf value and may streak without a basic TLC additive.
Removal of Volatiles: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.[12] The product at this stage is the azepane trifluoroacetate salt.
Aqueous Work-up (to obtain the free amine):
a. Dissolve the crude salt in an organic solvent (e.g., DCM or ethyl acetate).
b. Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ until bubbling ceases. This neutralizes the TFA salt and converts the amine to its free base form.[20]
c. Wash the organic layer with brine to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude deprotected azepane.
Purification and Characterization: The crude product can be purified if necessary by column chromatography or distillation. Confirm the identity and purity of the final product using standard analytical techniques (NMR, MS, IR).
Conclusion
Boc-protected azepanes are indispensable tools in modern organic synthesis. However, their use necessitates a rigorous and informed approach to safety. The primary hazards do not typically lie with the protected compound itself, but with the potent and corrosive reagents required for its deprotection. By understanding the underlying chemical mechanisms, anticipating potential hazards, and adhering strictly to established safety protocols, researchers can safely and effectively leverage these versatile building blocks in the pursuit of scientific innovation.
References
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]
National Research Council. (n.d.). LCSS: TRIFLUOROACETIC ACID. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]
IPCS. (n.d.). ICSC 1673 - TRIFLUOROACETIC ACID. Available at: [Link]
New Jersey Department of Health. (2001). HAZARD SUMMARY: TRIFLUOROACETIC ACID. Available at: [Link]
Acids Supplier Blog. (2025). What are the safety precautions when handling acids? Available at: [Link]
ILO Encyclopaedia of Occupational Health and Safety. (2011). Heterocyclic Compounds. Available at: [Link]
ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]
YouTube. (2022). Handle Strong Acids with Care. Available at: [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
Justrite. (2025). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. Available at: [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]
Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Available at: [Link]
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]
PubMed. (n.d.). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Available at: [Link]
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
ACS Publications. (n.d.). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]
ResearchGate. (2016). How to confirm BOC deprotection by TFA? Available at: [Link]
Application Note: Regioselective N-Boc Protection of 4-Hydroxyazepane
This Application Note is designed for researchers and drug discovery scientists requiring a robust, scalable protocol for the regioselective N-Boc protection of 4-hydroxyazepane . The protocol addresses the specific chal...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug discovery scientists requiring a robust, scalable protocol for the regioselective N-Boc protection of 4-hydroxyazepane .
The protocol addresses the specific challenge of selectively protecting the secondary amine in the presence of a free secondary hydroxyl group on a seven-membered azepane ring.
Introduction & Strategic Rationale
In medicinal chemistry, the azepane (homopiperidine) scaffold is a critical pharmacophore found in various neurological and metabolic modulators. The 4-hydroxyazepane core serves as a versatile building block; however, its bifunctionality (secondary amine and secondary alcohol) requires orthogonal protection strategies.
The tert-butyloxycarbonyl (Boc) group is the preferred N-protecting group due to its stability against basic hydrolysis and catalytic hydrogenolysis, while remaining labile to acidic conditions (e.g., TFA or HCl/Dioxane).
Critical Design Considerations
Regioselectivity: The nucleophilicity of the secondary amine (
nitrogen) is significantly higher than that of the secondary alcohol ( oxygen). Under controlled pH and temperature, chemoselective N-acylation is achieved without protecting the hydroxyl group.
Ring Strain: While 7-membered rings possess higher conformational entropy than piperidines, the nitrogen reactivity remains comparable. Standard Schotten-Baumann conditions are highly effective.
Starting Material: This protocol assumes the use of 4-hydroxyazepane hydrochloride (CAS: 193566-17-3) or the free base.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination pathway.
Deprotonation: The base (e.g., NaOH or TEA) deprotonates the ammonium salt (if starting with HCl salt) to generate the free amine.
Nucleophilic Attack: The lone pair of the azepane nitrogen attacks the carbonyl carbon of di-tert-butyl dicarbonate (
).
Collapse & Elimination: The tetrahedral intermediate collapses, expelling tert-butyl carbonate.
Decarboxylation: The leaving group decomposes into
of the protonated amine (~10-11) vs. the hydroxyl group (~16) ensures that under mild basic conditions, the alkoxide is not formed, preventing O-Boc formation.
Experimental Protocol
Two methods are provided. Method A is preferred for scale-up (>5g) due to ease of workup. Method B is suitable for small-scale, anhydrous applications.
Step 1: Preparation
Dissolve 4-hydroxyazepane HCl (10.0 g, 66.0 mmol) in a mixture of 1,4-dioxane (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
Step 2: Basification
Cool the solution to 0°C using an ice bath. Slowly add 1M aqueous NaOH (165 mL, 165 mmol, 2.5 equiv) ensuring the internal temperature does not exceed 10°C.
Note: If using free base starting material, reduce base to 1.1 equiv.
Step 3: Reagent Addition
Prepare a solution of
(15.8 g, 72.6 mmol, 1.1 equiv) in 1,4-dioxane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes at 0°C.
Step 4: Reaction
Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 4–12 hours.
Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM, stain with Ninhydrin). The starting amine will remain at the baseline; the product (
) will not stain with Ninhydrin but can be visualized with PMA or .
Step 5: Workup
Concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the dioxane.
Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) (100 mL).
Separate the layers.[2] Extract the aqueous layer twice more with EtOAc (2 x 50 mL).
Combine organic layers and wash sequentially with:
1M Citric acid or 5%
(50 mL) – Removes unreacted amine.
Water (50 mL)
Brine (50 mL)
Dry over anhydrous
, filter, and concentrate to dryness.
Step 6: Purification
The crude material is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Yield: Expect 90–98% yield as a colorless viscous oil or low-melting solid.
Process Visualization
The following diagram illustrates the logical workflow for Method A, highlighting critical decision points and phase separations.
Figure 1: Workflow for the Schotten-Baumann protection of 4-hydroxyazepane.
Quality Control & Characterization
Verify the identity of the product using the following parameters.
Strategic Deprotection of Tert-butyl 4-hydroxyazepane-1-carboxylate: Conditions, Mechanisms, and Protocols
An Application Guide for Researchers Abstract The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable, facile cleavage under acidic conditions.[1][2] T...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable, facile cleavage under acidic conditions.[1][2] Tert-butyl 4-hydroxyazepane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, and its successful deprotection is a critical step in the synthesis of numerous pharmaceutical candidates.[3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the deprotection of this key intermediate. We will explore the underlying mechanisms, present detailed, field-proven protocols, and discuss critical parameters for achieving high-yield, clean conversion to 4-hydroxyazepane.
Introduction: The Role of Boc Protection in Heterocyclic Synthesis
The azepane scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active molecules. Protecting the secondary amine of the azepane ring is essential to modulate its reactivity during multi-step synthetic sequences. The Boc group is frequently the protector of choice due to its steric bulk, which can direct reactions at other sites, and its general stability towards nucleophiles, bases, and catalytic hydrogenation conditions.[2][4]
The removal of the Boc group is the final, liberating step to unveil the reactive amine for subsequent functionalization or to yield the final active pharmaceutical ingredient (API). The choice of deprotection conditions is paramount, as it must be robust enough to cleave the carbamate bond without compromising other sensitive functionalities, such as the hydroxyl group on the azepane ring. This guide focuses on the most reliable and widely adopted methods for this transformation.
Mechanistic Insights into Boc Deprotection
Understanding the reaction mechanism is crucial for troubleshooting and optimizing experimental conditions. The cleavage of the Boc group is primarily an acid-catalyzed process.[5]
Acid-Catalyzed E1-type Elimination Mechanism
The deprotection proceeds through a well-established E1-type mechanism under strongly acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][6] The key steps are as follows:
Protonation: The strong acid protonates the carbonyl oxygen of the Boc group, activating it for cleavage.[5][7]
Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of an intermediate carbamic acid.[5][7]
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free secondary amine.[7]
Salt Formation: In the presence of excess acid, the newly liberated and nucleophilic amine is immediately protonated to form a stable ammonium salt (e.g., trifluoroacetate or hydrochloride).[1][7]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
A critical consequence of this mechanism is the generation of the electrophilic tert-butyl cation.[2][4] This cation can potentially alkylate nucleophilic sites on the substrate or product, leading to undesirable byproducts.[2][4] This issue is addressed through the use of "scavengers," which are discussed in the protocols below.
Comparative Overview of Standard Deprotection Protocols
The two most prevalent methods for Boc deprotection in a laboratory and process setting are treatment with Trifluoroacetic Acid (TFA) in a chlorinated solvent or with a solution of hydrogen chloride (HCl) in an etheral solvent like 1,4-dioxane.
High solubility of reagents and substrate; volatile byproducts allow for easy removal.
Often affords a crystalline HCl salt that precipitates, simplifying isolation.[9]
Potential Issues
TFA is highly corrosive and requires careful handling; potential for t-butylation side reactions.[4]
Dioxane is a peroxide-former and has health concerns; reaction can be slower for sterically hindered substrates.
Work-up Strategy
Evaporation of solvent/TFA, followed by precipitation or basic work-up.
Direct filtration of the precipitated product salt.[9]
Detailed Experimental Protocols
Safety First: Trifluoroacetic acid and concentrated solutions of HCl are highly corrosive and cause severe burns.[12][13][14] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions involving Boc deprotection evolve carbon dioxide gas; never perform these reactions in a sealed vessel.[7]
Protocol 1: Deprotection using Trifluoroacetic Acid in Dichloromethane (TFA/DCM)
This method is valued for its speed and the high solubility of most substrates in the reaction medium.
Materials and Reagents:
Tert-butyl 4-hydroxyazepane-1-carboxylate
Dichloromethane (DCM), anhydrous
Trifluoroacetic Acid (TFA)
(Optional Scavenger) Triethylsilane (TES) or Anisole
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Diethyl ether
Step-by-Step Methodology:
Dissolution: Dissolve tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration). If using a scavenger to trap the tert-butyl cation, add it to the solution now (e.g., TES, 1.1 eq).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Acid Addition: Slowly add a solution of TFA in DCM (typically 20-50% v/v, 5-10 eq of TFA) to the stirred reaction mixture.[8]
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
Isolation as TFA Salt: The resulting residue can be triturated with cold diethyl ether. The TFA salt of 4-hydroxyazepane often precipitates as a solid, which can be collected by filtration, washed with cold ether, and dried under vacuum.
Isolation as Free Amine (Alternative Work-up):
a. Dissolve the crude residue in DCM.
b. Carefully add saturated NaHCO₃ solution to neutralize the excess acid. Continue adding until CO₂ evolution ceases and the aqueous layer is basic (pH > 8).
c. Separate the layers. Extract the aqueous layer with DCM (3x).
d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the 4-hydroxyazepane free amine.[9][15]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This protocol is highly effective and often preferred when the resulting hydrochloride salt is a stable, crystalline solid, which facilitates purification.[10][11]
Materials and Reagents:
Tert-butyl 4-hydroxyazepane-1-carboxylate
4M solution of HCl in 1,4-dioxane
Diethyl ether or Methyl tert-butyl ether (MTBE)
Step-by-Step Methodology:
Reaction Setup: To a flask containing tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq), add the 4M solution of HCl in 1,4-dioxane (5-10 eq of HCl). The substrate can be added neat or as a solution in a minimal amount of dioxane or DCM.[9]
Reaction: Stir the mixture at room temperature for 1-4 hours.[9] In many cases, the hydrochloride salt of the product will begin to precipitate out of the solution.
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
Isolation: Upon completion, dilute the reaction slurry with diethyl ether or MTBE to further precipitate the product.
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any residual starting material and soluble byproducts.[9]
Drying: Dry the resulting white or off-white solid under high vacuum to afford the pure 4-hydroxyazepane hydrochloride salt.
Caption: General Experimental Workflow for Boc Deprotection.
Troubleshooting and Key Considerations
Incomplete Reaction: If monitoring shows significant starting material remaining, the cause could be insufficient acid or reaction time.[5] An additional charge of the acidic reagent can be added, or the reaction time can be extended. Gentle warming (to ~40°C) may be considered, but with caution to avoid potential side reactions.
Side-Product Formation: The primary side reaction is t-butylation of nucleophiles.[2][4] The hydroxyl group on the azepane ring is a potential site for this, though typically the amine deprotection is much faster. If t-butylated byproducts are observed, repeating the reaction with a scavenger like anisole, water, or triethylsilane is highly recommended.
Product Solubility: The deprotected 4-hydroxyazepane, particularly as the free base, is quite polar and may have some water solubility.[15] During basic work-up, ensure thorough extraction of the aqueous layer with an organic solvent like DCM or a mixture of chloroform/isopropanol to maximize recovery.
Alternative Conditions: For highly acid-sensitive substrates, other methods can be explored. Thermal deprotection, often requiring temperatures above 100°C, can be an option.[6][8][16] Additionally, milder acidic reagents like aqueous phosphoric acid have been reported for Boc deprotection.[17][18]
Conclusion
The deprotection of tert-butyl 4-hydroxyazepane-1-carboxylate is a routine yet critical transformation in synthetic chemistry. A thorough understanding of the acid-catalyzed mechanism allows for the rational selection of reagents and conditions. Both the TFA/DCM and HCl/dioxane protocols are robust and reliable, with the choice often depending on the desired final salt form and the scale of the reaction. By following the detailed protocols and considering the key troubleshooting points outlined in this guide, researchers can confidently and efficiently access the versatile 4-hydroxyazepane core for further application in drug discovery and development.
References
Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved from [Link]
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Retrieved from [Link]
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. (2013, January 14). Retrieved from [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. (2020, June 23). Retrieved from [Link]
BOC deprotection. Hebei Boze Chemical Co.,Ltd. (2023, July 4). Retrieved from [Link]
Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses. Retrieved from [Link]
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024, February 27). Retrieved from [Link]
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. (2001). Retrieved from [Link]
tert-Butyl 4-hydroxyazepane-1-carboxylate. PubChem. Retrieved from [Link]
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. Retrieved from [Link]
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. (2025, November 6). Retrieved from [Link]
2-methyl-2-phenyl-4-pentenal. Organic Syntheses. Retrieved from [Link]
Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.
Synthesis, deprotection, analysis and purification of RNA and ribozymes. ResearchGate. (2025, August 7). Retrieved from [Link]
Total synthesis of (-)-4-hydroxyzinowol. PubMed. (2014, September 19). Retrieved from [Link]
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Retrieved from [Link]
Boc deprotection using 4M HCl in dioxane also cleaved amide. Reddit. (2017, April 13). Retrieved from [Link]
Total Synthesis of 4α-Hydroxyallosecurinine and Securingine F, Securinega Alkaloids with a C4-Hydroxy Handle for Biofunctional Derivatizations. ResearchGate. Retrieved from [Link]
Amino Acid Sidechain Deprotection. Aapptec Peptides. Retrieved from [Link]
tert-Butyl Esters. Organic Chemistry Portal. Retrieved from [Link]
via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses. Retrieved from [Link]
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
Process for preparing 4-hydroxypyridines. Google Patents.
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. (2017, November 19). Retrieved from [Link]
L-Proline. Organic Syntheses. Retrieved from [Link]
Method for synthesizing 4-hydroxyindole. Google Patents.
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]
Synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][4][6][7]triazines. ResearchGate. (2025, August 9). Retrieved from [Link]
Introduction: Strategic C-N and C-O Bond Formation in Azepane Scaffolds
An In-Depth Guide to the Mitsunobu Reaction with Tert-butyl 4-hydroxyazepane-1-carboxylate: Application Notes and Protocols for Drug Development Professionals The Mitsunobu reaction stands as a cornerstone of modern orga...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Mitsunobu Reaction with Tert-butyl 4-hydroxyazepane-1-carboxylate: Application Notes and Protocols for Drug Development Professionals
The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to facilitate the stereospecific substitution of primary and secondary alcohols.[1] In the landscape of medicinal chemistry and drug discovery, this reaction is particularly valuable for its capacity to invert the stereochemistry at a chiral center, a critical maneuver in structure-activity relationship (SAR) studies.[2][3] The reaction's power lies in its one-pot nature, converting a poorly leaving hydroxyl group into a highly reactive alkoxyphosphonium salt, which is then susceptible to SN2 displacement by a wide range of nucleophiles.[2][4][5]
This guide focuses on the application of the Mitsunobu reaction to Tert-butyl 4-hydroxyazepane-1-carboxylate, a key building block in pharmaceutical research. The seven-membered azepane ring is a prevalent motif in numerous biologically active compounds, and the ability to functionalize the 4-position with precise stereochemical control is of paramount importance for developing novel therapeutics.[6] However, as a sterically hindered secondary alcohol, this substrate presents unique challenges that necessitate a carefully optimized protocol. This document provides a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a comprehensive troubleshooting guide to empower researchers in leveraging this powerful transformation.
The Reaction Mechanism: A Symphony of Redox and Substitution
The Mitsunobu reaction is a complex yet elegant sequence of steps involving a redox couple, typically triphenylphosphine (PPh3) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The overall process achieves the dehydration of the alcohol and the nucleophile, driven by the formation of the highly stable triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate.[8][9]
The currently accepted mechanism unfolds as follows:
Activation of the Azodicarboxylate: The reaction initiates with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (DEAD or DIAD), forming a highly reactive betaine intermediate.[7]
Protonation by the Nucleophile: This betaine is a sufficiently strong base to deprotonate the incoming nucleophile (H-Nu), which must be acidic enough (typically with a pKa ≤ 15) to facilitate this step.[7][8][10] This generates the conjugate anion of the nucleophile and a protonated phosphonium species.
Formation of the Alkoxyphosphonium Salt: The alcohol, in this case, Tert-butyl 4-hydroxyazepane-1-carboxylate, attacks the positively charged phosphorus atom. This displaces the reduced azodicarboxylate and forms the key alkoxyphosphonium salt intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.[2][5]
SN2 Displacement: The final, stereochemistry-defining step is the SN2 attack of the nucleophile's conjugate anion on the carbon atom bearing the activated oxygen. This proceeds with a clean inversion of configuration, displacing triphenylphosphine oxide and yielding the final product.[2][8][11]
Diagram of the Mitsunobu Reaction Mechanism
Caption: Key stages of the Mitsunobu reaction cycle.
Experimental Protocol: Mitsunobu Reaction with a Phenolic Nucleophile
This protocol details the reaction of Tert-butyl 4-hydroxyazepane-1-carboxylate with 4-nitrophenol. The higher acidity of 4-nitrophenol (pKa ~7.2) makes it an excellent nucleophile for this transformation, particularly with sterically hindered alcohols.[12]
Materials and Reagents:
Tert-butyl 4-hydroxyazepane-1-carboxylate
4-Nitrophenol
Triphenylphosphine (PPh3)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
Perform the reaction in a well-ventilated fume hood.
DEAD and DIAD are toxic and potentially explosive upon heating; handle with care.[12]
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Parameter
Value/Condition
Rationale
Alcohol
1.0 eq
Limiting reagent.
Nucleophile
1.2 - 1.5 eq
An excess ensures complete consumption of the alcohol.
PPh3
1.5 eq
Excess phosphine drives the reaction to completion.
Azodicarboxylate
1.5 eq
Used in excess to match the phosphine stoichiometry.
Solvent
Anhydrous THF
Aprotic and effectively solubilizes all reagents.[13]
Temperature
0 °C to RT
Initial cooling controls the exothermic reaction between PPh3 and DIAD.[7][13]
Reaction Time
6 - 24 hours
Sterically hindered substrates may require longer reaction times.[8]
Step-by-Step Procedure:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq), 4-nitrophenol (1.5 eq), and triphenylphosphine (1.5 eq).
Dissolution: Add anhydrous THF (to achieve a concentration of ~0.1-0.2 M with respect to the alcohol). Stir the mixture until all solids have dissolved.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Addition of Azodicarboxylate: Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly. The solution will typically turn yellow-orange.[12]
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting alcohol.
Work-up:
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
Redissolve the residue in ethyl acetate (EtOAc).
Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove excess 4-nitrophenol), water, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: The crude product will contain triphenylphosphine oxide (TPPO) and the DIAD-hydrazine byproduct. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired product.[14]
Troubleshooting Common Issues
The Mitsunobu reaction, while powerful, is notorious for its sensitivity and challenging purification.[14][15]
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Wet reagents or solvent. 2. Nucleophile is not acidic enough (pKa > 15). 3. Extreme steric hindrance.
1. Use freshly dried solvent and reagents. 2. Use a more acidic nucleophile or a modified protocol (e.g., Tsunoda reagent).[15] 3. Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time.[8][12]
Formation of Side Products
1. Elimination (alkene formation) due to steric hindrance. 2. Alkylation of the reduced azodicarboxylate if the nucleophile is too weak.[7][10]
1. Use less sterically demanding reagents if possible. Run the reaction at the lowest effective temperature. 2. Ensure the nucleophile's pKa is sufficiently low (< 13 is ideal).[15]
Difficult Purification
1. Co-elution of product with TPPO or hydrazine byproduct.
1. For TPPO removal, trituration with cold diethyl ether can sometimes precipitate the oxide. Alternatively, using polymer-bound PPh3 allows for simple filtration.[16] 2. Using di-(4-chlorobenzyl)azodicarboxylate (DCAD) can facilitate byproduct removal by filtration.[7]
Troubleshooting Workflow
Caption: A logical guide for troubleshooting the Mitsunobu reaction.
The Strategic Deployment of Tert-butyl 4-hydroxyazepane-1-carboxylate in Fragment-Based Drug Discovery
Introduction: Embracing Three-Dimensionality in Early-Stage Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points fo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Embracing Three-Dimensionality in Early-Stage Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics. By screening low molecular weight compounds (typically < 300 Da), FBDD offers an efficient exploration of chemical space, often yielding hits with high ligand efficiency.[1] However, the landscape of fragment libraries has historically been dominated by flat, aromatic systems. The increasing recognition of the importance of spatial complexity for target engagement has led to a paradigm shift towards fragments that possess greater three-dimensional (3D) character. Saturated heterocyclic scaffolds are at the forefront of this evolution, offering rigid yet conformationally diverse structures that can access binding pockets intractable to their planar counterparts.
This guide focuses on a particularly valuable, yet underexplored, fragment: Tert-butyl 4-hydroxyazepane-1-carboxylate . This molecule is a prime example of a 3D fragment, combining a flexible seven-membered azepane ring with strategically placed functional groups that serve as both interaction points and vectors for chemical elaboration. We will explore the rationale behind its use, provide detailed protocols for its application in FBDD campaigns, and outline a roadmap for its evolution from a weakly binding hit to a potent lead compound.
The Rationale: Why Tert-butyl 4-hydroxyazepane-1-carboxylate?
The utility of Tert-butyl 4-hydroxyazepane-1-carboxylate in FBDD is rooted in its unique combination of physicochemical and structural properties.
Contributes to favorable solubility and potential for hydrogen bonding interactions.
3D Scaffold
The azepane ring is a flexible seven-membered ring system that can adopt multiple low-energy conformations.
This conformational flexibility allows the fragment to adapt to the shape of various binding sites, increasing the likelihood of identifying a productive binding mode.
Functional Groups
- Secondary Hydroxyl (-OH): A hydrogen bond donor and acceptor. - Boc-protected Amine: The tert-butyloxycarbonyl (Boc) group is a stable protecting group that can be readily removed to reveal a secondary amine for synthetic elaboration.
The hydroxyl group can form directed hydrogen bonds with the target protein, providing critical anchoring points. The protected amine serves as a "poised" synthetic handle for fragment growing or linking strategies.
The azepane core itself is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Its incorporation into a fragment library introduces novel chemical space and structural diversity.
The following diagram illustrates a typical FBDD workflow incorporating our fragment of interest.
Caption: High-level overview of a Fragment-Based Drug Discovery (FBDD) campaign.
Application Notes & Protocols
Protocol 1: Fragment Screening by Saturation Transfer Difference (STD) NMR Spectroscopy
STD-NMR is a powerful ligand-based NMR technique for identifying fragment binding to a target protein, even for weak interactions.[5][6] It relies on the transfer of saturation from the protein to a bound ligand.
Rationale for this Choice: This method is highly sensitive to weak binding events and provides information about which protons of the fragment are in close contact with the protein, offering valuable structural insights early in the process.
Materials:
Target protein (≥95% purity)
Tert-butyl 4-hydroxyazepane-1-carboxylate (and other fragments in the library)
Deuterated buffer (e.g., 20 mM phosphate, 50 mM NaCl, in 99.9% D₂O, pH 7.4)
d6-DMSO (for fragment stock solutions)
NMR spectrometer (≥500 MHz) equipped with a cryoprobe is recommended.
Procedure:
Sample Preparation:
Prepare a 10-50 µM stock solution of the target protein in the deuterated buffer.
Prepare a 100 mM stock solution of Tert-butyl 4-hydroxyazepane-1-carboxylate in d6-DMSO.
For screening, prepare a final NMR sample containing 10-20 µM protein and 200 µM of the fragment. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.
NMR Data Acquisition:
Acquire a standard 1D ¹H NMR spectrum of the fragment in the absence of the protein to serve as a reference.
For the protein-fragment sample, acquire two spectra: an "off-resonance" spectrum where the protein is not irradiated, and an "on-resonance" spectrum where the protein is selectively saturated (typically at -1 to -2 ppm).
The difference between these two spectra yields the STD spectrum, which will only show signals from the fragment that has bound to the protein.
Data Analysis:
A positive signal in the STD spectrum confirms that Tert-butyl 4-hydroxyazepane-1-carboxylate is a binder.
The relative intensities of the signals in the STD spectrum can be used to map the binding epitope of the fragment. Protons with the strongest STD effect are in closest proximity to the protein surface.
Caption: Principle of Saturation Transfer Difference (STD) NMR for fragment screening.
Protocol 2: Hit Confirmation and Structural Elucidation by X-ray Crystallography
Crystallography provides high-resolution structural data, confirming fragment binding and revealing the precise binding mode.[7][8] This information is invaluable for subsequent structure-based design.
Rationale for this Choice: Provides unambiguous evidence of binding and the atomic details of the fragment-protein interaction, which is the cornerstone of the hit-to-lead optimization phase.
Materials:
Crystals of the target protein.
Tert-butyl 4-hydroxyazepane-1-carboxylate.
Cryoprotectant solution.
X-ray diffraction equipment (synchrotron source is highly recommended).
Procedure:
Crystal Soaking:
Prepare a soaking solution containing the fragment at a concentration of 10-50 mM in a solution similar to the crystal mother liquor.
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. This step often requires optimization.
Cryo-cooling:
Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen.
Data Collection and Structure Determination:
Collect X-ray diffraction data from the cooled crystal.
Process the data and solve the structure by molecular replacement using a previously determined apo-protein structure.
Carefully examine the resulting electron density maps for evidence of the bound fragment. The presence of clear, interpretable electron density corresponding to the shape of Tert-butyl 4-hydroxyazepane-1-carboxylate confirms its binding and reveals its orientation and interactions within the binding site.
Once the binding mode of Tert-butyl 4-hydroxyazepane-1-carboxylate is confirmed, the next step is to increase its affinity and selectivity. The Boc-protected amine and the hydroxyl group are key synthetic handles for this "fragment growing" strategy.
Rationale for this Phase: The initial fragment hits typically have weak affinity (µM to mM range). The goal of hit-to-lead is to improve this potency into the nanomolar range while maintaining or improving other drug-like properties.[9]
Synthetic Strategy:
Boc Deprotection and Amide Coupling:
The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine.
This amine can then be coupled with a variety of carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt) to introduce new functionality that can explore adjacent sub-pockets of the binding site, as guided by the crystal structure.
Derivatization of the Hydroxyl Group:
The hydroxyl group can be converted into an ether or ester to probe for additional interactions. For example, a Williamson ether synthesis can be employed to introduce new alkyl or aryl groups.
The choice of building blocks for these derivatizations should be guided by the structural information obtained from crystallography or NMR. The goal is to add chemical moieties that make favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein, thereby increasing binding affinity.
Caption: Synthetic workflow for "fragment growing" from the azepane hit.
Conclusion and Future Outlook
Tert-butyl 4-hydroxyazepane-1-carboxylate represents an exemplary scaffold for modern FBDD campaigns. Its inherent 3D nature, coupled with strategically placed and synthetically tractable functional groups, provides a robust starting point for the discovery of novel chemical matter against a wide range of biological targets. The protocols outlined in this guide provide a comprehensive framework for the successful integration of this and similar saturated heterocyclic fragments into drug discovery pipelines. As the field continues to move beyond "flatland," the thoughtful design and application of such 3D fragments will be paramount in addressing challenging targets and delivering the next generation of innovative medicines.
References
May, C., Downey, C., Power, J. D., & Kavanagh, P. V. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug testing and analysis, 12(9), 1387–1392. [Link]
ResearchGate. (n.d.). An unusual detection: tert-butyl-4-anilinopiperidine-1-carboxylate (4-Anilinopiperdine-t-BOC) found in seizures of falsified 'Xanax' tablets and also detected amongst items in a suspected heroin seizure submitted by Irish law enforcement.[Link]
PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. National Center for Biotechnology Information. [Link]
Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
protocols.io. (2024). XChem crystallographic fragment screening. [Link]
Reymond, J.-L., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
Spencer, J., et al. (2018). Partially Saturated Bicyclic Heteroaromatics as an sp3-Enriched Fragment Collection. ACS Medicinal Chemistry Letters. [Link]
PubMed. (n.d.). Saturation transfer difference NMR for fragment screening. [Link]
Drug Design Org. (n.d.). Selected Examples in 3D Analysis. [Link]
University of Leeds. (n.d.). To Design and Develop Semi-Saturated and Unsaturated Bicyclic Heterocycles for Fragment-Based Drug Discovery (FBDD) Campaigns. [Link]
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]
European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
Sethuvasan, S., et al. (2018). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData. [Link]
ResearchGate. (n.d.). Saturation Transfer Difference NMR for Fragment Screening. [Link]
Viegas, A., Macedo, A. L., & Cabrita, E. J. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990–994. [Link]
Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(10), 4583–4598. [Link]
PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
ChemTube3D. (n.d.). Conformations of Butane. [Link]
Sygnature Discovery. (2024). Best Practices in Hit to Lead - Webinar (Part 1). [Link]
Chem Help ASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. [Link]
ResearchGate. (n.d.). Partially Saturated Bicyclic Heteroaromatics as an sp(3)-Enriched Fragment Collection. [Link]
Frontiers in Molecular Biosciences. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. [Link]
Yıldırım, S. T., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
Drug Hunter. (2024). Top 12 Most Popular Drug Hunter Case Studies of 2023. [Link]
Hilaris Publisher. (n.d.). Fragment-based Drug Discovery: Emerging Strategies and Applications. [Link]
National Institutes of Health. (n.d.). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. [Link]
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Utilizing Tert-butyl 4-hydroxyazepane-1-carboxylate
Introduction: The Significance of Spirocyclic Scaffolds and the Utility of Azepane Derivatives Spirocyclic compounds, characterized by two rings sharing a single atom, represent a unique and increasingly important struct...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Spirocyclic Scaffolds and the Utility of Azepane Derivatives
Spirocyclic compounds, characterized by two rings sharing a single atom, represent a unique and increasingly important structural motif in medicinal chemistry. Their inherent three-dimensionality provides access to novel chemical space, often leading to improved pharmacological properties such as enhanced target specificity, metabolic stability, and cell permeability. The azepane core, a seven-membered nitrogen-containing heterocycle, is a valuable building block in drug discovery, offering greater conformational flexibility compared to its five- and six-membered counterparts. This guide details the synthetic utility of Tert-butyl 4-hydroxyazepane-1-carboxylate as a versatile starting material for the construction of novel spirocyclic architectures, providing researchers and drug development professionals with detailed protocols and the scientific rationale behind these methodologies.
The strategic placement of a hydroxyl group at the 4-position of the N-Boc protected azepane ring offers a convenient handle for a variety of chemical transformations, enabling the synthesis of diverse spirocyclic systems. This document will explore three primary synthetic pathways commencing from this key starting material.
Core Synthetic Strategies
The central theme of the protocols outlined below is the conversion of the hydroxyl functionality of Tert-butyl 4-hydroxyazepane-1-carboxylate into a reactive intermediate that can undergo an intramolecular or intermolecular cyclization to form the desired spirocyclic system. The tert-butoxycarbonyl (Boc) protecting group is instrumental in these syntheses, as it modulates the reactivity of the azepane nitrogen and can be readily removed under acidic conditions in the final stages of a synthetic sequence if required.
Part 1: Synthesis of Spiro-Azepane-Oxindoles via an Oxidation-Condensation Strategy
This strategy involves the initial oxidation of the secondary alcohol of Tert-butyl 4-hydroxyazepane-1-carboxylate to the corresponding ketone, Tert-butyl 4-oxoazepane-1-carboxylate. This ketone then serves as a key intermediate for the synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry, through a condensation reaction with an isatin derivative.
Workflow for Spiro-Azepane-Oxindole Synthesis
Caption: Workflow for the synthesis of spiro-azepane-oxindoles.
Protocol 1.1: Oxidation of Tert-butyl 4-hydroxyazepane-1-carboxylate to Tert-butyl 4-oxoazepane-1-carboxylate
The oxidation of the secondary alcohol to a ketone is a critical first step. Two common and effective methods are presented here: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation. The choice between these methods often depends on the scale of the reaction and the availability of reagents.
Method A: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] It is performed under neutral conditions at room temperature, making it compatible with a wide range of functional groups.[3]
Materials:
Tert-butyl 4-hydroxyazepane-1-carboxylate
Dess-Martin Periodinane (DMP)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Ethyl acetate and hexanes for elution
Procedure:
Dissolve Tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C using an ice bath.
Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.[4]
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.[4]
Separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Tert-butyl 4-oxoazepane-1-carboxylate.
Method B: Swern Oxidation
The Swern oxidation is a reliable and high-yielding method that utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.[5] It is particularly useful for larger scale reactions.
Materials:
Tert-butyl 4-hydroxyazepane-1-carboxylate
Oxalyl chloride
Dimethyl sulfoxide (DMSO), anhydrous
Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
Water
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a thermometer, under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.
After stirring for 15 minutes, add a solution of Tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C.[6]
Stir the reaction mixture at -78 °C for 1 hour.
Add triethylamine (5.0 eq) dropwise to the reaction mixture, allowing the temperature to rise to -60 °C.[6]
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
Quench the reaction by adding water.
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Tert-butyl 4-oxoazepane-1-carboxylate, which can be purified by column chromatography if necessary.
Oxidation Method
Typical Yield
Purity (post-chromatography)
Key Considerations
Dess-Martin Periodinane
85-95%
>98%
Mild conditions, easy workup, but DMP is expensive and can be shock-sensitive.
Swern Oxidation
90-98%
>98%
High yielding, cost-effective for larger scales, but requires low temperatures and produces a strong odor (dimethyl sulfide).
Characterization Data for Tert-butyl 4-oxoazepane-1-carboxylate:
This protocol describes a three-component reaction for the synthesis of spiro[azepane-4,3'-oxindole] derivatives from the prepared ketone, an isatin, and an amine.
Materials:
Tert-butyl 4-oxoazepane-1-carboxylate
Isatin (or a substituted derivative)
Aniline (or a substituted derivative)
Glacial acetic acid
Procedure:
In a round-bottom flask, dissolve the arylamine (e.g., aniline, 1.0 eq), isatin (1.0 eq), and Tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in glacial acetic acid.[8]
Stir the mixture at room temperature for 9-12 hours.
The resulting precipitate is collected by filtration.
Wash the solid with cold ethanol to give the pure spiro[dihydropyridine-oxindole] derivative. The reaction mechanism likely involves the formation of an enamine from the azepane ketone and the arylamine, which then attacks the C3-carbonyl of the isatin, followed by cyclization and dehydration.
Part 2: Synthesis of Spiro-Azepane-Ethers (Spiroketals)
This approach utilizes an acid-catalyzed reaction between the hydroxyl group of Tert-butyl 4-hydroxyazepane-1-carboxylate and a ketone or aldehyde to form a spiroketal. This method provides a direct route to spiro-ether structures.
Reaction Scheme for Spiroketal Formation
Caption: General scheme for acid-catalyzed spiroketal formation.
Protocol 2.1: Acid-Catalyzed Spiroketalization
Materials:
Tert-butyl 4-hydroxyazepane-1-carboxylate
Acetone (or other suitable ketone/aldehyde)
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
Toluene
Dean-Stark apparatus
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of Tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in toluene, add the ketone or aldehyde (e.g., acetone, 5-10 eq).
Add a catalytic amount of p-TsOH (0.05-0.1 eq).
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the desired spiro-azepane-ether.
Part 3: Synthesis of Spiro-Azepane-Lactones
This synthetic route involves the esterification of the hydroxyl group of Tert-butyl 4-hydroxyazepane-1-carboxylate with a molecule containing a latent carbanion or a group that can be converted to one, followed by an intramolecular cyclization (e.g., Dieckmann condensation) to form a spiro-lactone.
General Strategy for Spiro-Lactone Synthesis
Caption: Strategy for the synthesis of spiro-azepane-lactones.
Protocol 3.1: Esterification and Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which in this case will be a spirocyclic system.[9][10]
Materials:
Tert-butyl 4-hydroxyazepane-1-carboxylate
Ethyl malonyl chloride
Pyridine or Triethylamine
Dichloromethane (DCM), anhydrous
Sodium ethoxide (NaOEt)
Ethanol, anhydrous
Aqueous HCl
Procedure:
Step 1: Esterification
Dissolve Tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM and cool to 0 °C.
Slowly add ethyl malonyl chloride (1.1 eq) to the solution.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the diester intermediate. Purify by column chromatography if necessary.
Step 2: Dieckmann Condensation
Prepare a solution of sodium ethoxide in anhydrous ethanol.
Add the diester intermediate (1.0 eq) to the sodium ethoxide solution at room temperature.
Heat the reaction mixture to reflux for 2-4 hours.
Cool the reaction to room temperature and neutralize with aqueous HCl.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography to afford the spiro-azepane-β-keto-lactone.
Conclusion
Tert-butyl 4-hydroxyazepane-1-carboxylate is a highly valuable and versatile building block for the synthesis of a variety of spirocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel spiro-azepane-oxindoles, spiro-azepane-ethers, and spiro-azepane-lactones. The choice of synthetic route and specific reaction conditions can be tailored to the desired final product and the available resources. These methodologies open up new avenues for the creation of complex, three-dimensional molecules with significant potential in drug discovery and development.
References
Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. [Link]
Feng, et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]
Beilstein Journals. (n.d.). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. [Link]
ACS Publications. (2024, March 6). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. [Link]
TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
The Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. [Link]
ACS Publications. (2010, October 22). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
PubMed. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. [Link]
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
RSC Publishing. (2021, February 10). Transition metal-catalyzed synthesis of spirooxindoles. [Link]
ResearchGate. (2025, August 10). Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides. [Link]
ACS Publications. (n.d.). Isatins As Privileged Molecules in Design and Synthesis of Spiro-Fused Cyclic Frameworks. [Link]
Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
Juniper Publishers. (2018, March 6). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. [Link]
The Royal Society of Chemistry. (n.d.). Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy. [Link]
YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. [Link]
PMC. (2025, July 14). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. [Link]
ResearchGate. (2025, August 5). Reversible intramolecular Dieckmann-type condensation of 2-(2-hydroxymethyl-5,5,6-trimethoxytetrahydropyran-3-ylcarbonyl)-cyclopentanone: an alternative access to medium-sized lactones. [Link]
ResearchGate. (2025, August 10). Synthesis of Spiro Pyrazolone-Oxindole and Bicyclic Pyrazolone Derivatives via Solvent-Dependent Regioselective Aza-1,4/1,6-Michael and Intramolecular Cycloaddition under Catalyst-Free Conditions. [Link]
The Royal Society of Chemistry. (n.d.). Spiro-Fused Bis-Hexa-peri-hexabenzocoronene. [Link]
YouTube. (2021, December 9). Synthesis of Ethers from Alcohols. [Link]
ResearchGate. (2025, August 7). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]
Application Note: Tert-butyl 4-hydroxyazepane-1-carboxylate in Kinase Inhibitor Synthesis
This guide details the strategic application of Tert-butyl 4-hydroxyazepane-1-carboxylate (CAS: 478832-21-2 / 478832-90-1) in the synthesis of kinase inhibitors.[1][2] It addresses the shift in medicinal chemistry from f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic application of Tert-butyl 4-hydroxyazepane-1-carboxylate (CAS: 478832-21-2 / 478832-90-1) in the synthesis of kinase inhibitors.[1][2] It addresses the shift in medicinal chemistry from flat, aromatic scaffolds to three-dimensional, solubilizing moieties like the 7-membered azepane ring.[3][4]
[1][2][5][6]
Executive Summary
The azepane (homopiperidine) scaffold has emerged as a critical bioisostere for piperidine and piperazine rings in next-generation kinase inhibitors.[1] Unlike its 6-membered counterparts, the 7-membered azepane ring introduces unique conformational entropy and puckering modes that can probe distinct regions of the ATP-binding pocket (e.g., the solvent-exposed front or the ribose-binding region).[1]
Tert-butyl 4-hydroxyazepane-1-carboxylate serves as a high-value, divergent intermediate.[1] The C4-hydroxyl group acts as a versatile "handle," allowing researchers to install ether, amine, or thioether linkages with precise stereochemical control, while the Boc-protected amine ensures solubility and compatibility with orthogonal deprotection strategies.
Strategic Utility in Drug Design (SAR)
"Escaping Flatland"
Kinase inhibitors often suffer from poor solubility due to flat, heteroaromatic cores (e.g., quinazolines, pyrimidines). Introducing an sp³-rich azepane ring improves Fsp³ score , often resulting in:
Enhanced Aqueous Solubility: The flexible ring disrupts crystal packing energy.
Selectivity: The larger ring volume can exploit subtle differences in the "gatekeeper" residues or solvent channels of kinases like JAK2 , CDK9 , Rho-Kinase (ROCK) , and LATS1/2 .
Divergent Synthesis Workflow
The 4-hydroxy moiety allows this single building block to access three distinct chemical spaces:
O-Linked Binders: Via Mitsunobu or SNAr reactions (e.g., ROCK inhibitors).[1][2]
N-Linked Binders: Via oxidation/reductive amination or activation/displacement (e.g., JAK inhibitors).[1]
S-Linked Binders: Via mesylation and thiol displacement (e.g., PARP14/Kinase dual probes).[1]
Figure 1: Divergent synthetic pathways utilizing the 4-hydroxyazepane scaffold.
Detailed Experimental Protocols
The following protocols are validated for high-yield conversion of the 4-hydroxyazepane scaffold.
Protocol A: Ether Linkage via Mitsunobu Coupling
Target Application: Synthesis of ROCK inhibitors (e.g., Indazole-linked analogs).
Rationale: The Mitsunobu reaction inverts the stereochemistry at the C4 position. If the starting material is racemic, the product will be racemic. If using chiral (S)-4-hydroxyazepane, the product will be (R)-configured.[1]
Preparation: Dissolve the azepane (1.0 equiv), heteroaryl alcohol (1.0 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.
Addition: Cool the solution to 0°C. Add DIAD (1.5 equiv) dropwise over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent side reactions.[2]
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by LC-MS (Look for disappearance of the azepane peak).[1]
Workup: Quench with water. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient). The Boc-protected ether is typically a viscous oil or low-melting solid.[1]
Protocol B: Conversion to 4-Aminoazepane (The "Gatekeeper" Amine)
Target Application: Synthesis of JAK2 or CDK9 inhibitors requiring a hydrogen bond donor.[1]
Rationale: Direct reductive amination from the ketone (derived from the alcohol) is often preferred over azide displacement for safety and scalability.
Reagents:
Oxidation: Dess-Martin Periodinane (DMP) or Swern conditions.[1]
Amination: Ammonium acetate (NH₄OAc) or primary amine, NaBH(OAc)₃.[1]
Step-by-Step Procedure:
Oxidation (Alcohol to Ketone):
Dissolve tert-butyl 4-hydroxyazepane-1-carboxylate in DCM.
Add DMP (1.2 equiv) at 0°C. Stir at RT for 2 hours.
Quench with sat. NaHCO₃/Na₂S₂O₃ (1:1).[1] Extract, dry, and concentrate to yield tert-butyl 4-oxoazepane-1-carboxylate .[1]
Reductive Amination:
Dissolve the ketone (1.0 equiv) in DCE (Dichloroethane).[1]
Add the desired amine (e.g., aniline or heteroarylamine) (1.1 equiv) and Acetic Acid (1.0 equiv).[1] Stir for 30 mins.
Validation: This route typically yields the cis/trans mixture of the amine. Separation of diastereomers may be required via Chiral HPLC or SFC if a specific isomer is needed for the kinase pocket.
Slight increase in lipophilicity, but better solvation.[1]
Fsp³ Score
High
High
Maintains "drug-likeness" without aromatic flattening.[1]
Stereo-Inversion
Predictable (Chair)
Complex (Twist-chair)
Allows unique vector exploration in ATP pocket.[1]
Troubleshooting & Optimization
Common Pitfalls
Boc-Deprotection Instability:
Issue: During acidic deprotection (TFA/DCM), the 4-hydroxy group can sometimes eliminate to form the alkene (2,3,4,7-tetrahydro-1H-azepine) if the conditions are too harsh or if the carbocation is stabilized.
Solution: Use HCl in Dioxane (4M) at 0°C instead of TFA, or ensure the hydroxyl is functionalized (ether/amine) before Boc removal.
Mitsunobu Stalling:
Issue: Steric hindrance of the 7-membered ring can slow down DIAD attack.[1]
Solution: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine) for more difficult couplings.[1]
Conformational Isomers in NMR:
Observation: Broad peaks in ¹H NMR at room temperature are common for Boc-azepanes due to slow rotamer interconversion.[1]
Validation: Run NMR at 50°C to coalesce peaks for accurate integration.[1]
References
Rho-Kinase Inhibitors: European Patent EP1403255A1.[1] "Rho Kinase Inhibitors and their synthesis." (Describes the synthesis of 4-(azepan-4-yloxy)-1H-indazole from tert-butyl 4-hydroxyazepane-1-carboxylate). Link
LATS1/2 Kinase Inhibitors: Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. (Details the coupling of azepane scaffolds to pyrrolopyridine cores). Link
General Azepane Synthesis: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (Provides context on the scarcity and value of azepane rings in medicinal chemistry). Link[1]
Compound Data: PubChem Entry for Tert-butyl 4-hydroxyazepane-1-carboxylate (CAS 478832-21-2).[1][2][5][6] Link[1]
Application Notes & Protocols: A Guide to the Asymmetric Synthesis of Chiral Azepane Derivatives
Introduction: The Significance of Chiral Azepanes in Modern Drug Discovery The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry.[1][2] Its inherent thre...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Chiral Azepanes in Modern Drug Discovery
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry.[1][2] Its inherent three-dimensional architecture provides an exceptional framework for developing novel therapeutics by allowing for diverse substitution patterns, which in turn enables the fine-tuning of a compound's physicochemical and pharmacokinetic properties.[1] Many biologically active molecules and FDA-approved drugs incorporate the azepane motif, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties.[2][3]
However, the construction of this seven-membered ring system, particularly with stereochemical control, presents significant synthetic challenges. Unlike the formation of five- or six-membered rings, the synthesis of azepanes is often hampered by unfavorable thermodynamics and slow cyclization kinetics, which can lead to low yields and competing intermolecular side reactions like polymerization.[4] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern, field-proven strategies for the asymmetric synthesis of chiral azepane derivatives, complete with detailed protocols and the causal logic behind experimental choices.
Caption: The catalytic cycle of Ring-Closing Metathesis (RCM).
Catalytic Asymmetric Cycloaddition Reactions
Atom-economical cycloaddition reactions provide an elegant route to functionalized azepanes. A notable example is the Rhodium(I)-catalyzed intermolecular aza-[4+3] cycloaddition of vinyl aziridines with dienes. [5]This method constructs the seven-membered ring in a single, highly selective step.
Expertise & Experience: This reaction proceeds with a net inversion of the absolute configuration from the starting vinyl aziridine, providing a predictable stereochemical outcome. [5]The choice of the chiral ligand bound to the rhodium catalyst is paramount for inducing high enantioselectivity.
Organocatalytic Strategies
The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. For azepanes, organocatalytic enantioselective methods can construct chiral skeletons bearing multiple stereocenters with high precision. [6]For instance, a chiral phosphoric acid can catalyze the intramolecular electrophilic aromatic substitution of vinylidene ortho-quinone methides to yield fused azepines with excellent diastereoselectivity and enantioselectivity.
[6]
Expertise & Experience: The catalyst's chiral environment is directly responsible for controlling the facial selectivity of the reaction. The acidic nature of the catalyst activates the substrate towards the desired cyclization. These reactions often proceed under mild conditions, avoiding the use of sensitive organometallic reagents.
This strategy relies on a chiral element already present in the starting material to direct the stereochemical outcome of the ring-forming reaction. A powerful example is the (-)-sparteine-mediated asymmetric lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-allylamines to an unsaturated ester. [7][8][9]The resulting enantioenriched intermediate is then carried through a sequence of hydrolysis, cyclization, and reduction to furnish polysubstituted chiral azepanes.
[7][8]
Expertise & Experience: The use of (-)-sparteine as a chiral ligand is key to achieving high diastereoselectivity and enantioselectivity in the initial deprotonation and conjugate addition step. This method establishes multiple stereocenters early in the synthesis, which are then relayed through the subsequent transformations.
[7][8]
Data Presentation: Comparison of Key Methodologies
Synthetic Strategy
Key Reagent / Catalyst
Typical Yields
Typical Enantioselectivity (% ee)
Key Advantages
Ring-Closing Metathesis (RCM)
Grubbs' or Hoveyda-Grubbs' Ru-Catalysts
50-90%
N/A (Chirality from precursor)
High functional group tolerance; forms C=C bond for further functionalization. [10][11]
Rh(I)-Catalyzed [4+3] Cycloaddition
Rh(I) complex with chiral ligand
60-95%
90-99%
High atom economy; excellent enantioselectivity; mild conditions. [5]
Organocatalytic Cyclization
Chiral Phosphoric Acids / Prolinol Ethers
45-92%
up to 97%
Metal-free; operational simplicity; high diastereo- and enantioselectivity. [6]
Substrate-Controlled Lithiation
s-BuLi / (-)-sparteine
High
up to 99%
Access to polysubstituted azepanes; predictable stereocontrol. [7][8][9]
Copper-Catalyzed Annulation
Copper(I) salts with chiral ligands (e.g., Ph-BPE)
up to 98%
up to 99%
Constructs axially chiral biaryl azepines; excellent diastereo- and enantiocontrol. [12][13]
Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Asymmetric Synthesis of a [b]-Annulated Azepane Scaffold via RCM
(Adapted from Christoffers, J., et al., Eur. J. Org. Chem.)
[11]
This protocol describes a three-step sequence involving asymmetric allylation, olefin cross-metathesis, and a final hydrogenation/reductive amination to form the saturated azepane ring.
Caption: Workflow for [b]-annulated azepane synthesis.
Step 1: Asymmetric Allylation
To a solution of the cyclic α-allyl-β-oxoester (1.0 equiv) in toluene (0.83 M), add Pd(OAc)₂ (5 mol%), (4-FC₆H₄)₃P (15 mol%), and O-TBDPS-L-ThrOH (20 mol%).
Add allyl alcohol (1.1 equiv) to the mixture.
Stir the reaction at 40°C for 18 hours until complete consumption of the starting material is observed by TLC.
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to afford the optically active product (typically 91-94% yield, 97-98% ee).
Step 2: Olefin Cross Metathesis
Dissolve the product from Step 1 (1.0 equiv) in toluene (0.05 M) in a flask equipped with a reflux condenser.
(Adapted from Ghorai, M. K., et al., Angew. Chem. Int. Ed.)
[5]
This protocol details the direct formation of a highly functionalized chiral azepine from a vinyl aziridine and a silyl dienol ether.
Step 1: Catalyst Preparation (in situ)
In a flame-dried Schlenk tube under an argon atmosphere, add [Rh(CO)₂Cl]₂ (1.5 mol%) and the specified chiral phosphine ligand (e.g., (R)-BINAP, 3.3 mol%).
Add anhydrous, degassed 1,2-dichloroethane (DCE) to dissolve the components.
Stir the mixture at room temperature for 20-30 minutes to allow for catalyst pre-formation.
Step 2: Cycloaddition Reaction
To the catalyst solution, add the silyl dienol ether (1.2 equiv).
Add a solution of the N-tosyl vinyl aziridine (1.0 equiv) in DCE via syringe.
Stir the reaction mixture at room temperature for the time specified in the literature (typically 12-24 hours), monitoring progress by TLC.
Upon completion, concentrate the reaction mixture directly under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched azepine product.
Conclusion and Future Outlook
The asymmetric synthesis of chiral azepane derivatives has evolved significantly, with powerful methodologies now available to access these medicinally important scaffolds. [2][14]Strategies such as Ring-Closing Metathesis, catalytic asymmetric cycloadditions, and organocatalysis offer robust and versatile pathways with impressive levels of stereocontrol. [15][5][6]The choice of method depends on the desired substitution pattern and the availability of starting materials. Future innovations will likely focus on the development of even more efficient and sustainable catalytic systems, expanding the accessible chemical space and accelerating the discovery of new azepane-based therapeutics.
References
Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Journal of the American Chemical Society. Available at: [Link]
Wang, Y., et al. (2021). Organocatalytic Enantioselective Construction of Chiral Azepine Skeleton Bearing Multiple-Stereogenic Elements. Angewandte Chemie International Edition. Available at: [Link]
Aeissen, E., et al. (2018). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. Available at: [Link]
Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society. Available at: [Link]
ResearchGate. (n.d.). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Available at: [Link]
Hofmann, M., et al. (2006). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Ojima, I., et al. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
Aso, H., et al. (2016). Organocatalytic Asymmetric Synthesis of Chiral Dioxazinanes and Dioxazepanes with in Situ Generated Nitrones via a Tandem Reaction Pathway Using a Cooperative Cation Binding Catalyst. Journal of the American Chemical Society. Available at: [Link]
Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Available at: [Link]
Wang, H., et al. (2023). Copper-Catalyzed, N-Directed Distal C(sp3)–H Functionalization toward Azepanes. Organic Letters. Available at: [Link]
Wang, Z-X., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science. Available at: [Link]
Gámez-Valero, A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Available at: [Link]
ResearchGate. (n.d.). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. Available at: [Link]
Craig, D., et al. (2020). Synthesis and hetero-Diels-Alder reactions of enantiomerically pure dihydro-1H-azepines. Chemical Communications. Available at: [Link]
Kurczab, R., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]
Ghorai, M. K., et al. (2017). Rhodium(I)-Catalyzed Intermolecular Aza-[4+3] Cycloaddition of Vinyl Aziridines and Dienes: Atom-Economical Synthesis of Enantiomerically Enriched Functionalized Azepines. Angewandte Chemie International Edition. Available at: [Link]
ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. Available at: [Link]
Jayaraman, N., et al. (2007). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. Available at: [Link]
Wikipedia. (n.d.). Ring-closing metathesis. Available at: [Link]
Wikipedia. (n.d.). Aza-Diels–Alder reaction. Available at: [Link]
Lee, S. J., & Beak, P. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. PubMed. Available at: [Link]
Mykura, R. C., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]
Wang, Z-X., et al. (2021). Asymmetric synthesis of dibenzo[ b , d ]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science. Available at: [Link]
Wikipedia. (n.d.). Ring-closing metathesis. Available at: [Link]
Tu, Y-Q., et al. (2010). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry. Available at: [Link]
Wang, C., et al. (2007). Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes. Journal of the American Chemical Society. Available at: [Link]
Technical Support Center: Tert-butyl 4-hydroxyazepane-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-hydroxyazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and question...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Tert-butyl 4-hydroxyazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the handling and analysis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my sample of Tert-butyl 4-hydroxyazepane-1-carboxylate?
The purity of Tert-butyl 4-hydroxyazepane-1-carboxylate is paramount for its successful use in further synthetic steps. Impurities can arise from the synthetic route, degradation, or storage. Based on common manufacturing processes, the primary impurities to be aware of are:
Process-Related Impurities:
Tert-butyl 4-oxoazepane-1-carboxylate: This is the most common process-related impurity, arising from the incomplete reduction of the ketone starting material. Its presence can significantly impact the yield and purity of subsequent reactions.
Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials other than the ketone may be present.
By-products of the N-Boc Protection Step: If the synthesis involves the protection of 4-hydroxyazepane, side reactions could potentially lead to di-Boc protected species, though this is less common.[1]
Reagent-Related Impurities: Residual reducing agents or their by-products (e.g., borate esters from sodium borohydride reduction) may be present.[2]
Degradation-Related Impurities:
Tert-butyl 4-oxoazepane-1-carboxylate: The hydroxyl group of the target compound can be oxidized back to the ketone upon exposure to air or certain reaction conditions. This is a common degradation pathway for many secondary alcohols.
Deprotected Azepane Ring: Under strong acidic conditions, the tert-butoxycarbonyl (Boc) protecting group can be cleaved, leading to the formation of 4-hydroxyazepane.[2]
Residual Solvents:
Solvents used during synthesis and purification (e.g., methanol, ethanol, ethyl acetate, dichloromethane, heptane) are common impurities and should be monitored according to ICH guidelines.[3]
II. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My NMR/LC-MS analysis shows an unexpected peak with a mass corresponding to the starting ketone (Tert-butyl 4-oxoazepane-1-carboxylate).
Causality: The presence of the starting ketone indicates an incomplete reduction reaction. This can be due to several factors:
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the ketone may have been inadequate.
Deactivated Reducing Agent: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage or handling.
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all influence the efficiency of the reduction.
Troubleshooting Steps:
Verify the Stoichiometry: Ensure that a sufficient molar excess of the reducing agent is used. For sodium borohydride reductions, a 1.5 to 2-fold molar excess is common.
Check the Quality of the Reducing Agent: Use a fresh, properly stored batch of the reducing agent. Sodium borohydride should be a white, free-flowing powder.
Optimize Reaction Conditions:
Temperature: While many borohydride reductions proceed at room temperature, some may require cooling to 0°C to improve selectivity and prevent side reactions.
Solvent: Protic solvents like methanol or ethanol are typically used for sodium borohydride reductions. Ensure the solvent is anhydrous if required by the specific protocol.
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to ensure it has gone to completion.
Experimental Protocol: Monitoring Reaction Completion by TLC
Eluent: A mixture of heptane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The ketone will be less polar and have a higher Rf value than the alcohol product.
Visualization: Use a potassium permanganate stain to visualize the spots. The alcohol will readily oxidize and appear as a yellow spot on a purple background, while the ketone may be less reactive.
Issue 2: My final product is showing signs of degradation after storage.
Causality: The primary degradation pathway for Tert-butyl 4-hydroxyazepane-1-carboxylate is the oxidation of the secondary alcohol to the corresponding ketone. This can be accelerated by:
Exposure to atmospheric oxygen.
Presence of trace metal impurities that can catalyze oxidation.
Elevated storage temperatures.
Exposure to light.
Troubleshooting and Prevention:
Proper Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).
Low Temperature Storage: For long-term storage, keep the material at a reduced temperature (e.g., 2-8 °C).
Purity of the Material: Ensure the material is free from metallic impurities that could catalyze oxidation. If necessary, purify the material by column chromatography.
Workflow for Assessing Product Stability (Forced Degradation Study)
Forced degradation studies are essential to understand the stability of a drug substance.[4][5][6]
Caption: Workflow for a forced degradation study.
III. Analytical Methodologies
A robust analytical method is crucial for accurately assessing the purity of Tert-butyl 4-hydroxyazepane-1-carboxylate.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating HPLC method can be developed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[7][8][9]
Suggested HPLC Method Parameters:
Parameter
Recommended Condition
Rationale
Column
C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Provides good separation for moderately polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides good peak shape and is MS-compatible.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Elutes the analytes from the column.
Gradient
5% to 95% B over 20 minutes
To ensure elution of both polar and non-polar impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
For reproducible retention times.
Detection
UV at 210 nm or Mass Spectrometry (MS)
The carbamate group has a weak UV chromophore. MS detection provides higher sensitivity and specificity.
Injection Volume
10 µL
A typical injection volume.
Logical Flow for HPLC Method Development:
Caption: Logical workflow for HPLC method development.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is the preferred method for the identification and quantification of residual solvents.[10]
Sample Preparation:
Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO).
Use a headspace autosampler to inject the vapor phase into the GC-MS.
GC-MS Parameters:
Column: A low-polarity column, such as a DB-1 or equivalent, is typically used.
Carrier Gas: Helium or Hydrogen.
Temperature Program: A temperature gradient from low to high temperature is used to separate solvents with different boiling points.
Detection: Mass spectrometry allows for the positive identification of the eluted solvents based on their mass spectra.
IV. References
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 14(01), pp. 119-132. Retrieved from [Link]
Brown, R. E., & Brown, H. C. (2006). The reaction of sodium borohydride with methanol. Journal of the American Chemical Society, 88(23), 5674-5678. Retrieved from [Link]
European Medicines Agency. (2018). Guideline on the limits of genotoxic impurities. Retrieved from [Link]
Gadek, T. R., & Still, W. C. (1984). A new method for the protection of primary amines. Tetrahedron Letters, 25(47), 5381-5384. Retrieved from [Link]
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
ICH. (2006). Q3C(R8) Impurities: Guideline for Residual Solvents. Retrieved from [Link]
Krstulović, A. M., & Brown, P. R. (1982). Reversed-Phase High-Performance Liquid Chromatography: Theory, Practice, and Biomedical Applications. John Wiley & Sons.
Krzek, J., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 69(5), 849-856. Retrieved from [Link]
Shimadzu. (n.d.). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 145, 234-243. Retrieved from [Link]
Zare, A., et al. (2009). Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. Journal of the Iranian Chemical Society, 6(4), 727-732. Retrieved from [Link]
Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. Retrieved from [Link]
Pandey, A., & Kumar, A. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences, 3(3), 1-4. Retrieved from [Link]
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. Retrieved from [Link]
PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. Retrieved from [Link]
Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224. Retrieved from [Link]
Navigating the Nuances of Purifying Tert-butyl 4-hydroxyazepane-1-carboxylate: A Technical Support Guide
Welcome to our dedicated technical support center for the purification of tert-butyl 4-hydroxyazepane-1-carboxylate. As a key intermediate in the synthesis of numerous pharmaceutical agents, achieving high purity of this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for the purification of tert-butyl 4-hydroxyazepane-1-carboxylate. As a key intermediate in the synthesis of numerous pharmaceutical agents, achieving high purity of this compound is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its purification by column chromatography. Drawing from extensive in-field experience, this resource provides not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when purifying tert-butyl 4-hydroxyazepane-1-carboxylate.
Q1: What is the recommended stationary phase for the column chromatography of tert-butyl 4-hydroxyazepane-1-carboxylate?
For this moderately polar compound, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase. Its hydroxyl groups provide the necessary polarity to interact with the hydroxyl and carbamate functionalities of the target molecule, allowing for good separation from less polar impurities.
Q2: How do I determine the optimal solvent system for the column?
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1][2] Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity until the desired Rf is achieved. For more polar impurities, a gradient elution may be necessary.
Q3: Can I use dichloromethane (DCM) in my solvent system?
While DCM can be used, it is often beneficial to explore greener alternatives like ethyl acetate.[3] If DCM is necessary for solubility or to achieve a specific separation, a common solvent system is methanol in DCM, particularly for eluting more polar compounds.[3] However, be mindful that prolonged exposure of some compounds to silica gel in the presence of chlorinated solvents can sometimes lead to degradation.
Q4: My compound seems to be unstable on the silica gel column. What can I do?
If you suspect your compound is degrading on the silica gel, which can be slightly acidic, you can neutralize the silica gel. This can be done by preparing a slurry of the silica gel in the initial mobile phase containing a small amount of a volatile base, such as triethylamine (~0.1-1%). This is particularly useful for compounds that are sensitive to acid.
Q5: How can I visualize the compound on a TLC plate if it's not UV active?
Tert-butyl 4-hydroxyazepane-1-carboxylate lacks a strong chromophore, making visualization under a standard 254 nm UV lamp challenging. Staining is required. A potassium permanganate (KMnO4) stain is highly effective as it reacts with the alcohol functional group, appearing as a yellow spot on a purple background. Other general stains like phosphomolybdic acid or vanillin can also be used.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of tert-butyl 4-hydroxyazepane-1-carboxylate.
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Separation (Overlapping spots on TLC)
Inappropriate solvent system polarity.
Optimize the eluent system using TLC. Test various ratios of hexanes/ethyl acetate or try a different solvent system like DCM/methanol. A shallower gradient during elution can also improve resolution.
Column overloading.
Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product Elutes Too Quickly (High Rf)
The solvent system is too polar.
Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product Does Not Elute from the Column (Rf = 0)
The solvent system is not polar enough.
Increase the polarity of your eluent. A step gradient to a more polar system (e.g., increasing the percentage of ethyl acetate or adding a small amount of methanol) can be effective.
The compound may have degraded on the column.
Perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for a few hours before developing. If degradation is observed, consider using a neutralized silica gel or a different stationary phase like alumina.
Streaking or Tailing of the Spot on TLC/Column
The sample is too concentrated.
Dilute the sample before loading it onto the column.
The compound is interacting too strongly with the silica gel.
Add a small amount of a polar modifier to your eluent system, such as a few drops of triethylamine for basic compounds or acetic acid for acidic impurities (though less likely for this compound).
Presence of highly polar impurities.
Pre-treat the crude sample to remove highly polar impurities. This could involve a simple aqueous wash or a plug of silica gel before the main column.
Product Contaminated with a Non-polar Impurity
Incomplete separation from a closely eluting non-polar impurity.
Use a less polar solvent system to increase the separation between your product and the impurity. A longer column may also improve resolution.
Product Contaminated with a More Polar Impurity
The polar impurity is co-eluting with the product.
Optimize the solvent system to better resolve the two compounds. A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary.
Presence of tert-butylated byproducts
Acid-catalyzed alkylation of the starting material or product by the tert-butyl cation, a byproduct of Boc-deprotection.[3]
Ensure that the reaction leading to the Boc-protected compound has gone to completion and that any acidic reagents have been thoroughly quenched and removed before purification. If this is a persistent issue, consider using a milder protecting group strategy if possible.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the purification of tert-butyl 4-hydroxyazepane-1-carboxylate. It should be optimized based on the specific impurity profile of your crude material.
1. TLC Analysis:
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution on a silica gel TLC plate.
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 30% ethyl acetate in hexanes).
Visualize the spots using a potassium permanganate stain.
Adjust the solvent system polarity to achieve an Rf of ~0.3 for the desired product.
2. Column Preparation:
Select an appropriately sized glass column.
Pack the column with silica gel using either a dry packing or wet slurry method. Ensure the packing is uniform and free of air bubbles.
Equilibrate the column by passing several column volumes of the initial, low-polarity eluent through the silica gel.
3. Sample Loading:
Dissolve the crude material in a minimal amount of the initial eluent or a slightly more polar solvent.
Alternatively, for less soluble materials, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
4. Elution:
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
Collect fractions in test tubes or vials.
Monitor the elution process by TLC analysis of the collected fractions.
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities.
5. Product Isolation:
Combine the fractions containing the pure product as determined by TLC.
Remove the solvent under reduced pressure using a rotary evaporator.
Dry the purified product under high vacuum to remove any residual solvent.
Characterize the final product by appropriate analytical techniques (e.g., NMR, MS, etc.) to confirm its identity and purity.
Visualizing the Workflow
To aid in understanding the decision-making process during purification, the following diagrams illustrate the general workflow and a troubleshooting decision tree.
Caption: A general workflow for the column chromatography purification of tert-butyl 4-hydroxyazepane-1-carboxylate.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
PubChem. tert-Butyl 4-hydroxyazepane-1-carboxylate. National Center for Biotechnology Information. [Link][4]
Organic Syntheses. Purification by Column Chromatography. [Link][1]
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link][2]
ACS Green Chemistry Institute. BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][3]
Technical Support Center: Troubleshooting the Boc Deprotection of Tert-butyl 4-hydroxyazepane-1-carboxylate
Welcome to the technical support center for the Boc deprotection of tert-butyl 4-hydroxyazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the Boc deprotection of tert-butyl 4-hydroxyazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic step. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your reaction conditions for a successful outcome.
The deprotection of the tert-butyloxycarbonyl (Boc) group is a fundamental transformation in organic synthesis, particularly in the preparation of amine-containing pharmaceutical intermediates. While seemingly straightforward, the presence of a hydroxyl group and a seven-membered azepane ring in tert-butyl 4-hydroxyazepane-1-carboxylate introduces specific challenges that require careful consideration. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles and supported by literature references.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Boc deprotection of tert-butyl 4-hydroxyazepane-1-carboxylate. Each issue is followed by an in-depth explanation of potential causes and actionable solutions.
Question 1: My Boc deprotection is incomplete, even after extended reaction times. What's going wrong?
Answer:
Incomplete deprotection is a frequent hurdle and can often be attributed to several factors:
Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved under acidic conditions.[1][2] If the acid is too weak or used in insufficient quantities, the reaction may not proceed to completion. The lone pair on the nitrogen of the azepane will be protonated, and the carbamate oxygen needs to be sufficiently protonated to initiate the cleavage mechanism.
Suboptimal Reaction Temperature: While many Boc deprotections proceed smoothly at room temperature, some substrates, particularly those that are sterically hindered or electronically deactivated, may require gentle heating to achieve a reasonable reaction rate.
Inappropriate Solvent Choice: The choice of solvent can significantly impact reaction efficiency. The solvent must be able to dissolve the starting material and be compatible with the acidic conditions. Common solvents include dichloromethane (DCM), dioxane, and methanol.
Troubleshooting Steps & Optimization:
Increase Acid Concentration: Gradually increase the equivalents of the acid (e.g., trifluoroacetic acid [TFA] or hydrochloric acid [HCl]). For TFA, a common starting point is a 20-50% solution in DCM. For HCl, a 4M solution in dioxane is frequently employed.[3][4]
Elevate the Temperature: If the reaction is sluggish at room temperature, consider gentle heating to 40-50°C. Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid potential side reactions.
Optimize the Solvent System: If solubility is an issue, or if the reaction is still slow, consider alternative solvent systems. For instance, using HCl in methanol can be effective for some substrates.
Ensure Anhydrous Conditions (Especially with HCl/Dioxane): Water can compete with the substrate for the acid and may hinder the reaction. Using anhydrous solvents and reagents is crucial for consistent results, particularly when using HCl in dioxane.
Question 2: I'm observing the formation of a significant, less polar byproduct during my TFA-mediated deprotection. What could it be and how can I prevent it?
Answer:
The formation of a less polar byproduct when using TFA with a hydroxyl-containing substrate like tert-butyl 4-hydroxyazepane-1-carboxylate strongly suggests the formation of a trifluoroacetyl ester . The hydroxyl group can be acylated by trifluoroacetic acid, especially if trifluoroacetic anhydride is present as an impurity in the TFA or is formed in situ.
Causality and Prevention:
Mechanism of Esterification: The hydroxyl group on the azepane ring can act as a nucleophile and attack the highly electrophilic carbonyl carbon of TFA or its anhydride.
Prevention Strategies:
Use High-Purity TFA: Ensure you are using a fresh bottle of high-purity TFA, as older bottles may contain trifluoroacetic anhydride.
Add a Scavenger: The addition of a small amount of a nucleophilic scavenger that is more reactive than the hydroxyl group can help. While typically used to trap the tert-butyl cation, scavengers like water (in small amounts, e.g., 5%) can also help to hydrolyze any anhydride present.
Switch to a Different Acid: Hydrochloric acid (HCl) does not have this acylating potential and is an excellent alternative to TFA for this substrate. A 4M solution of HCl in dioxane is a standard reagent for Boc deprotection.[5][6]
Cleavage of the Ester: If the trifluoroacetyl ester has already formed, it can often be cleaved by treating the crude product with a mild base, such as sodium bicarbonate in methanol or water, during the work-up. However, this adds an extra step and may not be compatible with other functional groups.
Question 3: My reaction with HCl in dioxane is very slow, or I see the formation of a new, more polar spot on TLC that is not my desired product.
Answer:
Slow reaction rates with HCl in dioxane can be due to issues with reagent quality or reaction setup. The appearance of a new, more polar spot could indicate an intramolecular side reaction. Given the structure of 4-hydroxyazepane, a potential side reaction under acidic conditions is an intramolecular cyclization to form a bicyclic N,O-acetal.
Understanding the Side Reaction and Mitigation:
Mechanism of Cyclization: The hydroxyl group can act as an intramolecular nucleophile, attacking the protonated iminium ion that can form from the azepane nitrogen under acidic conditions. This would result in the formation of a bicyclic ether.
Mitigation Strategies:
Control Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of this byproduct. Avoid excessive heating.
Use Milder Conditions: If cyclization is a significant problem, consider using milder acidic conditions or a different deprotection method altogether.
Alternative Deprotection Methods: For substrates prone to acid-catalyzed rearrangements or side reactions, alternative, non-acidic deprotection methods could be explored, although they are often slower.[7]
Frequently Asked Questions (FAQs)
Q1: Which is the better choice for deprotecting tert-butyl 4-hydroxyazepane-1-carboxylate: TFA or HCl?
A1: For this specific substrate, HCl in dioxane or methanol is generally the preferred method. This is primarily to avoid the potential side reaction of trifluoroacetylation of the hydroxyl group that can occur with TFA.[8] HCl provides a strong, non-nucleophilic acid that effectively cleaves the Boc group without introducing an acylating agent.
Q2: How do I effectively work up the reaction and isolate my product, 4-hydroxyazepane?
A2: The product, 4-hydroxyazepane, is a small, polar molecule that is likely to be water-soluble, especially in its protonated (salt) form. This can make extraction challenging.
If using TFA:
After the reaction is complete, remove the TFA and solvent under reduced pressure (ensure your rotary evaporator is equipped with a base trap to neutralize the acidic vapors). Co-evaporation with a solvent like toluene can help remove residual TFA.
Dissolve the residue in a minimal amount of water and basify to a pH of >10 with a strong base like NaOH or K₂CO₃.
Extract the free amine with a polar organic solvent like dichloromethane (DCM) or a mixture of DCM/isopropanol. This may require multiple extractions.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.
If using HCl in dioxane:
Often, the hydrochloride salt of the product will precipitate directly from the reaction mixture, especially upon the addition of a less polar solvent like diethyl ether.[3]
The solid can be collected by filtration, washed with diethyl ether, and dried under vacuum. This provides the hydrochloride salt directly, which is often a stable, crystalline solid.
If precipitation does not occur, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Q3: My final product (the hydrochloride salt) is difficult to purify. What techniques can I use?
A3: Purifying small, polar amine salts can be challenging.
Crystallization: This is the most effective method for obtaining high-purity material. Experiment with different solvent systems. For hydrochloride salts, common crystallization solvents include isopropanol/diethyl ether, methanol/diethyl ether, or ethanol.
Silica Gel Chromatography: Chromatography of the free amine (after basic work-up) can be performed, but the polar nature of the compound may lead to streaking on the column. Using a mobile phase containing a small amount of a base like triethylamine (e.g., 0.5-1%) can help to improve the peak shape. Alternatively, chromatography of the crude hydrochloride salt on a reverse-phase column may be an option.
Ion-Exchange Chromatography: For particularly challenging purifications, cation-exchange chromatography can be a powerful tool to isolate the positively charged amine from neutral impurities.
Q4: Do I need to use a scavenger in this reaction?
A4: The primary role of a scavenger in Boc deprotection is to trap the tert-butyl cation that is generated, which can otherwise alkylate nucleophilic functional groups.[9][10] In the case of tert-butyl 4-hydroxyazepane-1-carboxylate, the hydroxyl group is a potential site for alkylation, though this is generally less of a concern than with more nucleophilic groups like thiols or indoles. While not always strictly necessary for this substrate, the use of a scavenger like triethylsilane (TES) or anisole is good practice to ensure a cleaner reaction, especially if you are working on a larger scale or with precious material.
Data Presentation
Table 1: Comparison of Common Boc Deprotection Conditions
Reagent
Typical Concentration
Solvent
Temperature (°C)
Typical Reaction Time
Key Considerations
TFA
20-50% (v/v)
DCM
0 to RT
30 min - 4 h
Potential for trifluoroacetylation of the hydroxyl group.
Can be a good alternative if solubility in dioxane is poor.
Experimental Protocols
Protocol 1: Boc Deprotection using HCl in Dioxane (Recommended)
Dissolve tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 equiv) in a minimal amount of anhydrous methanol (optional, to aid solubility).
To this solution, add a 4 M solution of HCl in dioxane (5-10 equiv).
Stir the reaction mixture at room temperature.
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
Upon completion, if a precipitate has formed, add diethyl ether to ensure complete precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 4-hydroxyazepane hydrochloride.
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification, or purified by crystallization.
Protocol 2: Boc Deprotection using TFA in DCM
Dissolve tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 equiv) in anhydrous DCM.
Cool the solution to 0°C in an ice bath.
Slowly add trifluoroacetic acid (TFA) (10-20 equiv) to the stirred solution.
Allow the reaction to warm to room temperature and stir for 1-2 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.
Proceed with a basic work-up as described in FAQ 2 to isolate the free amine.
Visualizations
Boc Deprotection Mechanism
Caption: A logical workflow for troubleshooting common deprotection issues.
References
Geoffrey, T. W. G.; Peter, G. M. W. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2007.
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
ResearchGate. Synthesis of Boc-protected 4,5-methano-β-proline | Request PDF. [Link]
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]
Falb, E.; Yechezkel, T.; Salitra, Y.; Gilon, C. J. Pept. Res.1999, 53(5), 507-517.
Han, G.; Tamaki, M.; Hruby, V. J. J. Pept. Res.2001 , 58(4), 338-341. [Link]
PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
ResearchGate. Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. [Link]
Google Patents.
ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]
ResearchGate. Purification of organic hydrochloride salt?[Link]
ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. [Link]
ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. [Link]
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?[Link]
PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]
ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?[Link]
ScienceDirect. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]
ResearchGate. Optimum conditions of autoclaving for hydrolysis of proteins and urinary peptides of prolyl and hydroxyprolyl residues and HPLC analysis. [Link]
Google Patents. Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
Reddit. r/organicchemistry - Prevention of TFA ester formation during Boc + Acetonide deprotection. [Link]
ResearchGate. (PDF) Enantioselective Synthesis of (-)-Tetrabenazine Via Continuous Crystallization-Induced Diastereomer Transformation. [Link]
PubMed Central. Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. [Link]
PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]
National Center for Biotechnology Information. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]
MDPI. Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. [Link]
National Center for Biotechnology Information. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]
ResearchGate. How can I isolate a highly polar compound from an aqueous solution?[Link]
Technical Support Center: Preventing Racemization During Azepane Derivatization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with chiral azepane scaffolds.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with chiral azepane scaffolds. Azepane and its derivatives are critical structural motifs in numerous bioactive molecules and pharmaceuticals.[1][2] Maintaining stereochemical integrity during synthetic modifications is paramount, as the biological activity of these molecules is often highly dependent on their specific three-dimensional structure.[3]
This resource provides in-depth, experience-driven answers to common challenges related to racemization during the derivatization of azepane precursors, which frequently possess stereocenters analogous to α-amino acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in azepane derivatization?
A: Racemization is the conversion of an enantiomerically pure compound (containing only one of a pair of mirror-image stereoisomers) into a mixture containing equal amounts of both enantiomers (a racemic mixture).[3] In the context of azepane synthesis, which often involves intermediates with α-amino acid-like structures, this leads to a loss of stereochemical purity.
This is critically important because the therapeutic efficacy and safety of a drug are intrinsically linked to its chirality.[3] One enantiomer may exhibit the desired biological activity, while the other could be inactive or, in some cases, cause harmful side effects. The formation of diastereomeric impurities complicates purification processes and can compromise the final product's pharmacological profile.[3][4]
Q2: What is the primary chemical mechanism that causes racemization during amide bond formation with azepane carboxylic acids?
A: The most prevalent mechanism for racemization during the coupling of N-protected α-amino acids (or analogous structures like N-protected azepane-2-carboxylic acid) is the formation of a 5(4H)-oxazolone, also known as an azlactone.[3][5][6]
This process occurs in two key steps:
Activation & Cyclization: The carboxylic acid is activated by a coupling reagent. Under the influence of a base, the activated carbonyl can be attacked intramolecularly by the oxygen of the N-acyl protecting group, forming a planar oxazolone intermediate.[7][8]
Deprotonation-Reprotonation: The α-proton on the oxazolone ring is highly acidic (pKa ≈ 9) and can be easily removed by a base.[9] The resulting planar, achiral enolate intermediate can then be reprotonated from either face, leading to a mixture of both L- and D-isomers and thus, racemization.[10][11]
Caption: Oxazolone pathway is a major cause of racemization.
A secondary, less common mechanism is the direct abstraction of the α-proton by a strong base from the activated carboxylic acid, forming a carbanion intermediate without cyclization.[10][12] This is more likely with highly acidic α-protons.
Q3: Are certain reaction conditions more likely to cause racemization?
A: Yes, several factors can significantly increase the rate of racemization:
Strong Bases: The presence of strong, sterically unhindered bases like triethylamine (TEA) accelerates the deprotonation of the oxazolone intermediate.[7]
High Temperatures: Increased reaction temperatures provide the necessary activation energy for both oxazolone formation and deprotonation, accelerating racemization.[3][13]
Polar Solvents: Highly polar solvents can stabilize the charged intermediates involved in the racemization pathway, potentially increasing the rate.[3]
Extended Reaction Times: Longer exposure to basic conditions and activated states increases the probability of racemization.
Troubleshooting Guide: Mitigating Racemization
Problem: My chiral HPLC analysis shows a significant diastereomeric impurity after coupling my N-Boc-azepane-2-carboxylic acid.
This is a classic racemization scenario. Here is a systematic approach to troubleshoot and optimize your reaction protocol.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is the most critical factor in controlling racemization.[7]
Solution:
Avoid Standalone Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are potent activators but are known to cause significant racemization when used alone.[14]
Incorporate Additives: Always use carbodiimides in combination with racemization-suppressing additives. These additives react with the activated intermediate to form a more stable active ester that is less prone to oxazolone formation.[7][10]
HOBt (1-Hydroxybenzotriazole): The classic and still effective choice for minimizing racemization.[10][15]
Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate): A highly effective and non-explosive alternative to HOBt, known for high coupling rates and low racemization.[8][10]
HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt and excellent at suppressing racemization, but its availability can be limited due to its explosive properties.[10]
Consider Phosphonium/Uronium Reagents: Reagents like BOP, PyBOP, HBTU, and HATU have the additive (HOBt or HOAt) incorporated into their structure.[14] HATU, in particular, is known for fast reactions with minimal epimerization.[14]
Step 2: Re-evaluate Your Choice and Stoichiometry of Base
The basicity and steric bulk of the amine base play a crucial role.[7]
Solution:
Switch to a Weaker, Sterically Hindered Base: Instead of N,N-diisopropylethylamine (DIPEA or Hünig's base), consider using a weaker or more sterically hindered base.[7]
N-methylmorpholine (NMM): Less basic than DIPEA (pKa ~7.4 vs. ~10.7), reducing the rate of α-proton abstraction.[7]
2,4,6-Collidine: Similar basicity to NMM but with greater steric hindrance, which can further disfavor the deprotonation step.[7][10]
Optimize Stoichiometry: Use the minimum amount of base required to neutralize any acid salts and catalyze the reaction. An excess of base will only increase the risk of racemization.[3]
Step 3: Control the Reaction Temperature
Thermal energy directly contributes to overcoming the activation barrier for racemization.[13]
Solution:
Perform Couplings at Low Temperatures: Start the reaction at 0°C and allow it to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0°C or even lower may be necessary.[3]
Pre-activation: Activate the carboxylic acid with the coupling reagent and additive at 0°C for a few minutes before adding the amine nucleophile. This minimizes the time the activated species is exposed to the base in the presence of the amine.[3]
This protocol provides a robust starting point for minimizing racemization during the coupling of an N-protected azepane carboxylic acid.
Materials:
N-Fmoc-azepane-2-carboxylic acid
Amine coupling partner (as HCl salt)
Diisopropylcarbodiimide (DIC)
Oxyma Pure®
N-methylmorpholine (NMM)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-Fmoc-azepane-2-carboxylic acid (1.0 eq) and Oxyma Pure® (1.2 eq) in anhydrous DCM.
Cooling: Cool the solution to 0°C using an ice-water bath.
Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0°C for 5-10 minutes. This is the pre-activation step.
Amine Addition: In a separate flask, dissolve the amine hydrochloride salt (1.1 eq) in anhydrous DCM and add NMM (1.1 eq) to generate the free amine.
Coupling: Add the free amine solution to the pre-activated acid mixture at 0°C.
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.
Workup: Upon completion, filter off the diisopropylurea byproduct. Proceed with a standard aqueous workup to isolate the crude product.
Analysis: Purify the product via column chromatography. Critically, analyze the enantiomeric or diastereomeric purity using chiral HPLC.[16][17][18]
Technical Support Guide: Stability of Tert-butyl 4-hydroxyazepane-1-carboxylate in Basic Conditions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Tert-butyl 4-hydroxyazepane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professional...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Tert-butyl 4-hydroxyazepane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. We will address common questions and troubleshooting scenarios related to its stability in the presence of basic reagents, providing expert insights and validated protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the stability of Tert-butyl 4-hydroxyazepane-1-carboxylate under basic conditions.
Q1: How stable is the tert-butyloxycarbonyl (Boc) protecting group on this molecule to bases?
A: The Boc group is generally known for its robust stability against a wide range of nucleophiles and basic conditions.[1][2] This stability is a cornerstone of its widespread use in organic synthesis, allowing for selective deprotection of other protecting groups, such as Fmoc, in its presence.[1] Tert-butyl carbamates, like the one in this molecule, are primarily cleaved under acidic conditions.[3][4] However, its stability is not absolute and can be compromised under specific, harsh basic conditions.
Q2: Under what specific basic conditions might I observe degradation (Boc deprotection)?
A: While resistant to mild bases (e.g., NaHCO₃, K₂CO₃, triethylamine) at ambient temperatures, the Boc group can be cleaved under more forcing basic conditions. The primary factors that can induce unwanted deprotection are:
Strong Bases: Concentrated solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can hydrolyze the carbamate.[5]
Elevated Temperatures: Heating a reaction mixture that contains a base significantly increases the rate of carbamate hydrolysis.[5] Conditions such as refluxing in the presence of a base are often sufficient to cause cleavage.
Prolonged Exposure: Long reaction times, even with moderately strong bases, can lead to gradual degradation.
Q3: If the Boc group is cleaved, what are the primary degradation products?
A: The basic hydrolysis of the carbamate linkage in Tert-butyl 4-hydroxyazepane-1-carboxylate will yield three main products: the deprotected amine (4-hydroxyazepane), carbon dioxide (which may exist as carbonate or bicarbonate in the basic medium), and tert-butanol.[6]
Q4: Can the free hydroxyl group at the C4 position cause complications under basic conditions?
A: Yes. The hydroxyl group is acidic and will be readily deprotonated by a sufficiently strong base to form a negatively charged alkoxide. This alkoxide is a more potent nucleophile than the starting alcohol and could potentially participate in undesired side reactions, such as O-alkylation, if electrophiles are present. This is a critical consideration in planning your synthetic strategy.
Q5: What are the recommended storage conditions for Tert-butyl 4-hydroxyazepane-1-carboxylate?
A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] It is crucial to store it away from incompatible materials, particularly strong acids and strong oxidizing agents, to prevent degradation.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during synthesis.
Problem: Unexpected deprotection of the Boc group is observed on TLC or LC-MS analysis.
This is the most common issue reported. The appearance of a new, more polar spot on a TLC plate or a mass corresponding to 4-hydroxyazepane in an LC-MS trace indicates loss of the Boc group.
The following workflow can help diagnose the root cause of unintended deprotection.
Caption: Troubleshooting logic for Boc deprotection.
Cause A: Base Strength. The rate of carbamate hydrolysis is highly dependent on the strength and concentration of the base.[9] Strong hydroxides directly attack the carbonyl carbon of the carbamate.
Expert Recommendation: If your protocol allows, substitute strong bases like NaOH or KOH with milder inorganic bases such as potassium carbonate (K₂CO₃) or organic amine bases like triethylamine (Et₃N) or DIPEA. These are typically not basic enough to initiate significant hydrolysis at room temperature. See the reference table below for guidance.
Cause B: Reaction Temperature. Chemical reaction rates, including degradation pathways, generally increase with temperature. Thermolytic cleavage of Boc groups can occur, although it usually requires very high temperatures (>150 °C).[10] However, base-catalyzed hydrolysis is significantly accelerated by heat long before such temperatures are reached.
Expert Recommendation: Perform the reaction at the lowest effective temperature. If a reaction is sluggish at room temperature, consider longer reaction times before resorting to heat. If heating is necessary, apply it cautiously and monitor for byproduct formation.
Section 3: Key Experimental Protocols
Adherence to validated protocols is essential for reproducible results. Here we provide a self-validating method for testing the stability of your compound under your specific proposed reaction conditions.
Protocol 1: Assessing Stability of Tert-butyl 4-hydroxyazepane-1-carboxylate
This protocol allows you to quantify the stability of the title compound before committing a large amount of material to a reaction.
Objective: To determine the percentage of compound remaining after exposure to a specific base over time.
Materials:
Tert-butyl 4-hydroxyazepane-1-carboxylate
Chosen base (e.g., Potassium Carbonate)
Reaction solvent (e.g., DMF or CH₃CN)
Internal standard (e.g., dodecane or another stable, non-reactive compound with a distinct NMR/GC peak)
TLC plates, LC-MS vials, NMR tubes
Procedure:
Preparation: Accurately weigh ~50 mg of Tert-butyl 4-hydroxyazepane-1-carboxylate and a known quantity of the internal standard into a vial.
Dissolution: Dissolve the mixture in 5 mL of the chosen reaction solvent.
Time Zero Sample (t=0): Remove a 0.1 mL aliquot. Quench it with a drop of dilute aqueous acid (e.g., 1M HCl), dilute with solvent, and prepare for LC-MS analysis. This is your baseline reference.
Initiate Experiment: Add the desired amount of base (e.g., 2 equivalents) to the main reaction vial. Start a timer.
Time-Point Sampling: At regular intervals (e.g., 1h, 3h, 6h, 24h), withdraw another 0.1 mL aliquot, quench it immediately as in step 3, and prepare it for analysis.
Analysis:
TLC: Spot each time-point on a TLC plate to visually check for the appearance of new, more polar spots corresponding to the deprotected product.
LC-MS/GC-MS: Analyze each sample to determine the ratio of the starting material to the internal standard. A decrease in this ratio over time indicates degradation. The appearance of a mass peak corresponding to 4-hydroxyazepane confirms the degradation pathway.
Data Interpretation: By comparing the peak area ratio of your compound to the internal standard at each time point relative to t=0, you can calculate the percentage of compound remaining and determine if the conditions are suitable for your planned reaction.
Visualizing the Degradation Pathway
Understanding the mechanism of degradation is key to preventing it.
Caption: Base-catalyzed hydrolysis of the Boc group.
Section 4: Data & Reference Tables
Table 1: Illustrative Stability Data under Various Basic Conditions
The following data is for illustrative purposes and demonstrates the expected relative stability. Actual results may vary based on concentration, solvent, and exact temperature.
Base (2.0 eq)
Solvent
Temperature (°C)
Time (h)
Approx. % Degradation
NaHCO₃
Methanol
25
24
< 1%
K₂CO₃
DMF
25
24
< 2%
Triethylamine
DCM
25
24
< 1%
K₂CO₃
DMF
60
12
~ 10-15%
NaOH (1M aq)
THF
25
6
~ 5-10%
NaOH (1M aq)
THF
65 (reflux)
2
> 90%
Table 2: pKa Values of Common Laboratory Bases
Use this table to select a base with appropriate strength for your transformation while minimizing the risk of Boc-deprotection. A higher pKaH indicates a stronger base.
Byproduct formation in ring expansion reactions for azepanes
Ticket System: Advanced Organic Synthesis Division Topic: Troubleshooting Byproduct Formation in Azepane Synthesis Status: Active Audience: Medicinal Chemistry & Process Development Teams Introduction: The Entropic Chall...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System: Advanced Organic Synthesis DivisionTopic: Troubleshooting Byproduct Formation in Azepane Synthesis
Status: Active
Audience: Medicinal Chemistry & Process Development Teams
Introduction: The Entropic Challenge
Welcome to the Azepane Synthesis Support Hub. You are likely here because generating 7-membered nitrogen heterocycles (azepanes) is thermodynamically and kinetically more demanding than their 5- or 6-membered counterparts.
The Core Problem: Azepanes suffer from significant transannular strain and unfavorable entropy of activation (
). When forcing these rings to close or expand, the system often seeks lower-energy escape routes, resulting in three primary classes of byproducts:
Regioisomers: Migration of the "wrong" carbon during rearrangement.
Oligomers/Polymers: Intermolecular attack competes with intramolecular expansion.
Elimination/Hydrolysis Products: Solvolysis of activated intermediates.
This guide breaks down these failures by reaction class.
Context: You are converting a piperidin-4-one or cyclohexanone derivative to a lactam (azepan-2-one) using
(Schmidt) or (Beckmann).
Diagnostic Matrix
Symptom
Probable Cause
The Mechanistic "Why"
Wrong Regioisomer
Poor migratory aptitude control
Migration is stereoelectronically controlled. In Beckmann, the group anti-periplanar to the leaving group migrates. In Schmidt, the most electron-rich group typically migrates, but sterics can override this.
Tetrazole Formation
Excess (Schmidt)
The intermediate iminium ion is trapped by a second equivalent of azide instead of water.
Nitrile Formation
"Second-order" Beckmann (Fragmentation)
Stable carbocation formation at the -carbon facilitates C-C bond cleavage instead of N-insertion.
Hydrolysis (Amino Acid)
High Water Content / High Temp
The resulting lactam is unstable in hot acid, opening to the -amino acid.
Deep Dive: Regioselectivity Failure
The Scenario: You treated a 2-substituted piperidin-4-one with
expecting expansion at the less substituted side, but got the mixture or the reverse.
The Fix:
Schmidt: Switch to intramolecular variants if possible, or use bulky Lewis Acids (
) instead of Brønsted acids to lock the conformation.
Beckmann: You must separate the oxime geometric isomers (
vs ) before rearrangement. The migration is stereospecific, not just electronic.
Visualization: The Anti-Periplanar Rule
The following diagram illustrates why you get specific isomers and how "Second Order" fragmentation occurs.
Context: Reaction of ketones (e.g., N-Boc-4-piperidone) with ethyl diazoacetate (EDA) and a Lewis Acid (
) to generate -keto ester azepanes.
FAQ: Common Failures
Q: I see a major byproduct that is NOT the ring-expanded ketone. It looks like an epoxide or an enol ether.
A: This is O-alkylation . The diazonium intermediate can lose
to form a carbocation that is quenched by the enol oxygen rather than undergoing the necessary 1,2-carbon shift.
Correction: Lower the temperature (-78°C) and switch Lewis Acids.
or often favor the rearrangement over O-alkylation compared to .
Q: My reaction stalled, and I isolated diethyl maleate/fumarate.
A: This is Carbene Dimerization . Your diazo decomposition is faster than the attack on the ketone.
Correction: Use a syringe pump for slow addition of the diazo species. Ensure the ketone is in stoichiometric excess.
Q: I obtained the C-H insertion product instead of ring expansion.
A: Common in metal-catalyzed (Rh/Cu) variations. If there are active
-protons, the metal-carbenoid may insert there.
Correction: Use Lewis Acid catalysis (
) instead of Transition Metal catalysis () for ketone expansion. Lewis acids activate the carbonyl for nucleophilic attack, whereas Rh-carbenoids seek electron-rich bonds for insertion.
Protocol: High-Fidelity Roskamp Reaction
Standard Operating Procedure for N-Boc-4-piperidone expansion.
Preparation: Flame-dry a 2-neck RBF under Argon.
Solvent: Dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous
(0.5 M).
Activation: Cool to -40°C (Acetonitrile/Dry Ice bath). Add
(1.1 equiv) dropwise. Stir for 15 min.
Addition: Add Ethyl Diazoacetate (1.2 equiv) via syringe pump over 1 hour. Crucial: Rapid addition spikes local concentration, favoring dimerization.
Quench: Once gas evolution ceases and TLC shows consumption, quench with saturated
.
Purification: The
-keto ester product exists as a mixture of keto-enol tautomers. Do not discard "minor" spots without NMR verification.
Module 3: Radical Expansion (Dowd-Beckwith)
Context: Using radical initiators (
) on -halomethyl -keto esters.
Troubleshooting Guide
Observation
Diagnosis
Technical Fix
Direct Reduction (No Expansion)
H-Atom Abstraction > Fragmentation
The initial radical quenched H from tin hydride before it could attack the ketone carbonyl. Dilute the reaction (0.01 M) to slow intermolecular H-abstraction.
Cyclopropane Formation
3-Exo-trig Cyclization
The radical attacked the carbonyl but didn't undergo the ring-expansion cleavage. Increase temperature (reflux benzene/toluene) to overcome the activation barrier for the fragmentation step.
Decision Logic: Troubleshooting Workflow
Use this flow to diagnose your failed reaction.
References
Schmidt Reaction Mechanisms & Regioselectivity
Source:Journal of the American Chemical Society[1]
Title: "The Schmidt Reaction: Experimental Conditions and Mechanism"[1]
Technical Support Center: Analytical Protocols for Tert-butyl 4-hydroxyazepane-1-carboxylate
CAS: 478839-72-0 | Molecular Formula: C11H21NO3 Support Tier: Level 3 (Method Development & Troubleshooting) Introduction: The Analytical Landscape Tert-butyl 4-hydroxyazepane-1-carboxylate is a critical chiral intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 478839-72-0 | Molecular Formula: C11H21NO3
Support Tier: Level 3 (Method Development & Troubleshooting)
Introduction: The Analytical Landscape
Tert-butyl 4-hydroxyazepane-1-carboxylate is a critical chiral intermediate, often utilized in the synthesis of vasopressin receptor antagonists (e.g., Balovaptan). Researchers analyzing this compound face three distinct challenges:
Weak Chromophores: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) ineffective.
Thermal Instability: The tert-butyloxycarbonyl (Boc) group is thermally labile, complicating Gas Chromatography (GC) analysis.
Stereochemical Purity: The hydroxyl group at position 4 creates a chiral center requiring strict enantiomeric control.
This guide provides self-validating protocols to address these specific hurdles.
Module 1: Purity Analysis (The "Invisible Peak" Problem)
User Issue:
"I injected my sample into the HPLC using a standard C18 method with UV detection at 254 nm, but I see no main peak, only solvent fronts."
Root Cause Analysis:
The molecule contains only carbonyl and hydroxyl functional groups. These absorb weakly in the deep UV range (200–210 nm). At 254 nm, the molar extinction coefficient (
) is near zero. Furthermore, using 210 nm often results in baseline drift due to mobile phase absorption (the "cut-off" effect).
For robust quantification without derivatization, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is required. These detectors respond to the mass of the non-volatile analyte, independent of optical properties.
Protocol A: HPLC-CAD Method
Parameter
Setting
Rationale
Column
C18 (e.g., Kinetex 2.6µm), 100 x 4.6 mm
Standard reverse-phase retention for lipophilic Boc groups.
Mobile Phase A
Water + 0.1% Formic Acid
Acid ensures protonation, improving peak shape.
Mobile Phase B
Acetonitrile (ACN) + 0.1% Formic Acid
ACN provides lower backpressure than Methanol.
Gradient
10% B to 90% B over 10 min
Broad gradient to capture polar impurities (amine) and non-polar dimers.
Detector
CAD (Nebulizer: 35°C)
Critical: High nebulizer temp can volatilize the Boc-group; keep <40°C.
Flow Rate
0.8 mL/min
Optimized for nebulization efficiency.
Troubleshooting Logic (Decision Matrix)
Figure 1: Decision matrix for selecting the appropriate detector based on analyte properties.
Module 2: Impurity Identification (LC-MS)
User Issue:
"I see a mass peak at m/z 160 in my LC-MS spectrum. Is this a de-protected impurity?"
Scientific Insight:
Not necessarily.[1] Boc-protected amines in Electrospray Ionization (ESI) often undergo in-source fragmentation .
Mechanism of Stabilization:
The Trimethylsilyl (TMS) group replaces the active proton on the 4-hydroxyl group. This lowers the boiling point (by preventing H-bonding) and improves thermal stability, though the Boc group remains the weak link. Note: LC-MS is superior for this compound if available.
Module 4: Stereochemical Purity (Chiral HPLC)
User Issue:
"I need to determine the enantiomeric excess (ee) of the (S)-enantiomer."
Methodology:
Separating the (R) and (S) enantiomers of 4-hydroxyazepane derivatives requires a polysaccharide-based chiral stationary phase.
Protocol C: Chiral Normal Phase
Parameter
Setting
Column
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Lux Amylose-1)
Mobile Phase
n-Hexane : Isopropanol (90:10 v/v)
Flow Rate
1.0 mL/min
Detection
UV 210 nm (Hexane cutoff is low enough to allow deep UV)
Temperature
25°C
Validation Check:
Inject the racemate first to establish the separation factor (
). A baseline separation () is required before quantifying the single enantiomer.
Visualizing the Workflow
Figure 2: Parallel workflow for determining chemical purity and stereochemical purity.
References
Magnusson, L. et al. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores. PubMed.[4] Link
Phenomenex Application Guide. (2019). Chiral HPLC Separations: Method Development Strategies for Amino Alcohols. Phenomenex.[5][6] Link
Sigma-Aldrich Technical Bulletin. (2020). The Derivatization and Analysis of Amino Acids by GC-MS using MSTFA. Sigma-Aldrich. Link
Hutchinson, J.P. et al. (2011). Universal detection in liquid chromatography: The charged aerosol detector.[7] Journal of Chromatography A. Link
Biological activity comparison of azepane vs piperidine scaffolds
Executive Summary: The "Magic Methyl" of Ring Expansion In medicinal chemistry, the choice between a piperidine (6-membered) and azepane (7-membered) scaffold is rarely arbitrary. While piperidine is the "workhorse" of d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Magic Methyl" of Ring Expansion
In medicinal chemistry, the choice between a piperidine (6-membered) and azepane (7-membered) scaffold is rarely arbitrary. While piperidine is the "workhorse" of drug discovery—appearing in thousands of approved drugs due to its predictable chair conformation and synthetic accessibility—azepane represents a strategic tool for breaking IP space , modulating metabolic stability , and altering vector geometry .
This guide objectively compares these two heterocycles, analyzing how a single methylene unit expansion shifts the physicochemical landscape, alters binding thermodynamics, and impacts safety profiles like hERG inhibition.
Physicochemical & Structural Profile[1][2]
The transition from a 6- to 7-membered ring drastically alters the conformational energy landscape. Piperidine exists predominantly in a rigid chair conformation, whereas azepane is fluxional, existing in a pseudorotation cycle with low energy barriers between twist-chair and twist-boat forms.
Comparative Data Table
Feature
Piperidine (6-membered)
Azepane (7-membered)
Impact on Drug Design
Structure
Rigid Chair (lowest energy)
Fluxional (Twist-Chair / Twist-Boat)
Entropy: Azepane pays a higher entropic penalty upon binding (needs to "freeze" conformation).
Basicity (pKa)
~11.2
~11.1
Negligible: Both are protonated at physiological pH (7.4).
Lipophilicity (LogP)
~0.84
~1.87
Permeability: Azepane is significantly more lipophilic (+1 methylene), improving BBB penetration but increasing non-specific binding.
C-N-C Angle
~110° (Tetrahedral)
~115-117° (Widened)
Vector: Substituents on azepane project at wider angles, potentially reaching distinct sub-pockets.
Ring Strain
Minimal (~0 kcal/mol)
Moderate (~6 kcal/mol)
Reactivity: Azepane is slightly more prone to oxidative ring opening under high-stress metabolic conditions.
Biological Activity & Mechanism of Action
Conformational Entropy: Lock-and-Key vs. Induced Fit
Piperidine: Acts as a rigid anchor. If the binding pocket is well-defined and narrow (e.g., the orthosteric site of GPCRs), piperidine provides a high-affinity "lock-and-key" fit with minimal entropic loss.
Azepane: Acts via "induced fit." Its flexibility allows it to mold into irregularly shaped or "breathing" pockets (e.g., solvent-exposed kinase domains). However, this comes at a thermodynamic cost: the binding energy (
) is reduced by the entropy loss () required to lock the flexible ring into a single bioactive conformation.
Case Study: Specificity in GPCR Ligands
In the development of Dopamine D3 and Histamine H3 antagonists, expanding the ring from piperidine to azepane often retains the primary pharmacophore (the basic nitrogen) but alters the vector of the attached hydrophobic tail.
Result: The azepane analogs often show increased selectivity over homologous receptors (e.g., D3 vs. D2) because the 7-membered ring clashes with the tighter pockets of the off-target receptor, while the target receptor accommodates the bulk.
Safety Profile: hERG and Metabolism
hERG Liability: Piperidine is a classic pharmacophore for hERG channel blockade (Lipophilic Basic Amine).
Mitigation: Ring expansion to azepane can reduce hERG affinity if the larger ring disrupts the pi-stacking interactions within the channel pore, although the increased lipophilicity (LogP) acts as a counter-risk.
Metabolic Stability:
Piperidine: Prone to CYP450-mediated N-dealkylation and C-hydroxylation (typically at C2/C3).
Azepane: The increased lipophilicity generally increases intrinsic clearance (
). However, the 7-membered ring changes the regioselectivity of oxidation, often shifting metabolism away from the nitrogen, which can be advantageous if N-dealkylation produces toxic metabolites.
Visualization of Signaling & Logic
Diagram 1: Scaffold Selection Decision Tree
This decision tree guides the medicinal chemist on when to deploy azepane vs. piperidine based on SAR feedback.
Caption: Decision logic for transitioning from a standard piperidine scaffold to an azepane core during lead optimization.
Experimental Protocols
Protocol A: Synthesis via Schmidt Ring Expansion
Objective: Convert a piperidine precursor (via cyclohexanone intermediate) to an azepane scaffold. This method is chosen for its robustness in generating the 7-membered lactam, which is easily reduced to the amine.
Reagents:
Cyclohexanone derivative (Precursor)
Sodium Azide (
)
Methanesulfonic acid (
) or Polyphosphoric acid
Lithium Aluminum Hydride (
)
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
Schmidt Rearrangement (Ketone
Lactam):
Dissolve the cyclohexanone derivative (1.0 eq) in
(5.0 eq) at 0°C.
Slowly add
(1.2 eq) portion-wise over 30 minutes. Caution: Evolution of gas.
Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.
Validation: Monitor via TLC/LC-MS for disappearance of ketone and formation of the more polar caprolactam species.
Quench: Pour onto ice-water and neutralize with NaOH. Extract with DCM.
Lactam Reduction (Lactam
Azepane):
Suspend
(2.0 eq) in anhydrous THF under Argon atmosphere.
Add the isolated lactam (dissolved in THF) dropwise at 0°C.
Reflux the mixture for 6-12 hours.
Quench: Fieser workup (
mL , mL 15% NaOH, mL ).
Filter precipitate, dry filtrate over
, and concentrate.
Purification:
Isolate the secondary amine via flash column chromatography (typically DCM/MeOH/NH3 systems).
Objective: Quantify the metabolic stability difference between the matched molecular pair.
Materials:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase)
Test Compounds (Piperidine analog vs. Azepane analog)
Internal Standard (e.g., Tolbutamide)
Workflow:
Incubation: Prepare a master mix of HLM (0.5 mg/mL final) in Phosphate Buffer (pH 7.4).
Dosing: Spike test compounds to a final concentration of 1
(ensure DMSO < 0.1%).
Initiation: Pre-incubate at 37°C for 5 mins, then initiate reaction by adding NADPH.
Sampling: Aliquot samples at
min into ice-cold Acetonitrile (containing Internal Standard) to quench.
Analysis: Centrifuge samples (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot
vs. time. The slope determines half-life () and Intrinsic Clearance ().
Diagram 2: Synthesis & Assay Workflow
Caption: Synthetic route from ketone precursor to azepane scaffold and subsequent metabolic testing.
References
BenchChem. (2025). A Comparative Analysis of the Biological Activities of Azepan-3-one and Piperidin-3-one. Retrieved from
Drug Hunter. (2024).[1] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from
National Institutes of Health (NIH). (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from
MDPI. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from
Royal Society of Chemistry. (2003). Stereoselective and regioselective synthesis of azepane derivatives via piperidine ring expansion. J. Chem. Soc., Perkin Trans. 1. Retrieved from
In Vitro Profiling of Azepane Scaffolds: A Comparative Guide vs. Piperidine Analogs
Executive Summary: The Seven-Membered Advantage In medicinal chemistry, the transition from a six-membered piperidine ring to a seven-membered azepane ring is a strategic "ring expansion" tactic used to modulate physicoc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Seven-Membered Advantage
In medicinal chemistry, the transition from a six-membered piperidine ring to a seven-membered azepane ring is a strategic "ring expansion" tactic used to modulate physicochemical properties and binding kinetics. While piperidines represent the dominant standard in nitrogen heterocycles (found in >1% of all FDA-approved drugs), azepanes offer a unique "Goldilocks" zone of conformational flexibility.
This guide objectively compares the in vitro performance of azepane-based compounds against their piperidine analogs. It focuses on two critical performance metrics: Target Residence Time/Affinity (GPCRs) and Metabolic Stability (ADME), providing researchers with the data needed to justify scaffold selection.
Structural Dynamics & Chemical Space
The primary differentiator between azepane and piperidine is conformational entropy . The azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the azepane nitrogen to adopt orientations that are energetically unfavorable for the rigid chair conformation of a piperidine, often resulting in superior "induced fit" within complex binding pockets.
Comparative Physicochemical Profile
Feature
Piperidine (6-membered)
Azepane (7-membered)
Impact on Assay Performance
Conformation
Rigid Chair (Low Entropy)
Flexible Twist-Chair (High Entropy)
Azepanes can access cryptic pockets; higher entropic penalty upon binding.
Lipophilicity (LogP)
Moderate
High (+0.5 to +0.8 vs Piperidine)
Azepanes often show higher non-specific binding (NSB) in assays.
Basicity (pKa)
~11.0
~11.1 (Slightly higher)
Marginal difference; both are protonated at physiological pH.
Metabolic Liability
-carbon oxidation
-carbon & remote ring oxidation
Azepanes generally have higher intrinsic clearance () in microsomes.
Case Study A: GPCR Antagonism (Histamine H3 Receptor)
Objective: Compare the binding affinity (
) of a direct azepane-vs-piperidine analog pair to demonstrate the impact of ring expansion on potency.
Reference Compound: The data below is derived from a structure-activity relationship (SAR) study on biphenyloxy-alkyl derivatives targeting the human Histamine H3 receptor (
).
Comparative Data: Binding Affinity
Compound ID
Core Scaffold
(nM) [hH3R]
Functional Potency ()
Selectivity ( vs )
Analog 14
Piperidine
25 nM
4 nM
>600-fold
Analog 16
Azepane
18 nM
9 nM
>600-fold
Analysis:
The azepane derivative (Analog 16) exhibited a superior binding affinity (
nM) compared to the piperidine analog ( nM). This suggests that the additional methylene group in the azepane ring allowed the terminal pharmacophore to extend deeper into the hydrophobic pocket of the H3 receptor, optimizing Van der Waals interactions that the rigid piperidine could not achieve.
Experimental Protocol: Radioligand Binding Assay
To replicate these results, use the following self-validating protocol.
Materials:
Source: HEK-293 cell membranes stably expressing human H3 receptor.
Radioligand:
-N--methylhistamine ( nM).
Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4.
Workflow:
Preparation: Thaw membranes and homogenize in assay buffer. Dilute to 5-10
g protein/well.
Incubation: In a 96-well plate, combine:
150
L Membrane suspension.
50
L Test Compound (Azepane/Piperidine analog in 1% DMSO).
50
L Radioligand (Final conc. = ).
Equilibrium: Incubate for 60 minutes at 30°C with gentle agitation.
Termination: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding of the lipophilic azepane.
Quantification: Wash filters 3x with ice-cold buffer. Dry and count via liquid scintillation spectroscopy.
Case Study B: The Benzazepine Standard (Dopamine D1)
While the H3 example shows a subtle shift, the Benzazepine scaffold (fused azepane) represents a class where the 7-membered ring is non-negotiable for selectivity.
Hero Compound:SCH 23390 (Halogenated Benzazepine).
Comparison: vs. 6-membered Tetrahydroisoquinolines.
Performance Metrics
Metric
SCH 23390 (Benzazepine)
Standard Piperazine/Piperidine D1 Ligands
(D1 Receptor)
0.2 - 0.3 nM
> 10 - 100 nM
Selectivity (D1 vs D2)
> 500-fold
Often < 50-fold
Mechanism
Competitive Antagonist
Mixed Agonist/Antagonist
Scientific Insight: The benzazepine ring of SCH 23390 locks the phenyl ring and the nitrogen into a specific dihedral angle (approx 60°) that perfectly mimics the high-energy "active" conformation of dopamine. Piperidine-based analogs often lack the steric bulk to force this conformation, leading to "slippage" in the binding pocket and loss of D1/D2 selectivity.
Critical Liability: Metabolic Stability Profiling
The primary drawback of azepane scaffolds is metabolic instability. The expanded ring exposes more carbon centers to Cytochrome P450 (CYP) oxidation compared to the compact piperidine.
Assay Workflow: Microsomal Stability
Objective: Determine Intrinsic Clearance (
) and .
Protocol:
Reaction Mix: 0.5 mg/mL Human Liver Microsomes (HLM) + 1
M Test Compound in phosphate buffer (pH 7.4).
Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (stop solution).
Analysis: LC-MS/MS monitoring of parent ion depletion.
Data Interpretation:
Piperidine: Primary metabolite is often N-dealkylation or lactam formation.
Azepane: Primary metabolites include ring hydroxylation (positions 3, 4, or 5) and N-oxidation.
Mitigation Strategy: If
is high for the azepane, introduce a fluorine atom at the C4 position to block the primary site of metabolic oxidation.
Visualizations
Figure 1: Mechanistic Decision Tree for Scaffold Selection
A logical flow for deciding when to deploy an azepane over a piperidine.
Caption: Decision matrix for transitioning from Piperidine to Azepane scaffolds based on potency requirements and metabolic liability.
Figure 2: Radioligand Binding Assay Workflow
Standardized protocol for H3/D1 receptor affinity testing.
Caption: Step-by-step workflow for determining Ki values of azepane compounds in GPCR radioligand binding assays.
References
Lazewska, D., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry Letters, 27(20), 4686-4693. Link
Bourne, J. A. (2001). "SCH 23390: The first selective dopamine D1-like receptor antagonist." CNS Drug Reviews, 7(4), 399-414. Link
Ruffoni, A., et al. (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry, 16, 771–779.[1] Link
BenchChem Application Note. "Radioligand Binding Assay Protocol for Dopamine Receptors." Link
A Comparative Guide to the Pharmacokinetic Profile of Drugs Containing the Azepane Moiety
For Researchers, Scientists, and Drug Development Professionals The seven-membered azepane ring is a significant heterocyclic scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The seven-membered azepane ring is a significant heterocyclic scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[1] Its unique three-dimensional structure provides a versatile platform for developing therapeutic agents with diverse pharmacological activities.[2][3] This guide offers an in-depth comparison of the pharmacokinetic profiles of drugs containing the azepane moiety, supported by experimental data and protocols to provide a comprehensive resource for drug discovery and development.
The Influence of the Azepane Moiety on Pharmacokinetics
The azepane scaffold's impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile is a critical consideration in drug design. Basic amine groups, like the one in the azepane ring, can offer several pharmacokinetic advantages over acidic or neutral functional groups.[4] However, they can also be associated with off-target effects.[4]
Key Pharmacokinetic Parameters at a Glance
Parameter
General Influence of the Azepane Moiety
Desired Outcome in Drug Discovery
Absorption
Generally favorable due to the basicity of the amine, which can improve solubility and membrane permeability.
High oral bioavailability
Distribution
Can lead to a large volume of distribution, indicating extensive tissue uptake.
Optimal tissue penetration for the intended target
Metabolism
Susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites.[5]
Moderate metabolic stability to ensure sufficient drug exposure without causing toxicity.
Excretion
Primarily renal clearance for the parent drug and its metabolites.
Efficient clearance to avoid drug accumulation.
Comparative Pharmacokinetic Profiles of Azepane-Containing Drugs
Several FDA-approved drugs feature the azepane ring, including bazedoxifene, cetiedil, glisoxepide, mecillinam, nabazenil, setastine, and tolazamide.[6] The pharmacokinetic properties of these drugs vary significantly, highlighting the influence of the overall molecular structure in conjunction with the azepane moiety.
Drug
Therapeutic Class
Oral Bioavailability (%)
Protein Binding (%)
Volume of Distribution (L/kg)
Major Metabolic Pathways
Primary Route of Excretion
Bazedoxifene
Selective Estrogen Receptor Modulator
~6
>99
14.7
Glucuronidation
Feces
Cetiedil
Vasodilator
Variable
~90
High
Hydrolysis, Oxidation
Urine and Feces
Glisoxepide
Antidiabetic
~80
>99
0.2
Hydroxylation
Urine
Mecillinam
Antibiotic
45 (as pivmecillinam)
5-10
0.3
Hydrolysis to active form
Urine
Tolazamide
Antidiabetic
~100
~94
0.2
Oxidation
Urine
Note: The data presented is a compilation from various sources and may vary. It is intended for comparative purposes.
Experimental Protocols for Assessing Pharmacokinetic Properties
Accurate determination of a drug candidate's ADME profile is crucial for its successful development.[7][8][9] Below are detailed protocols for key in vitro and in vivo assays used to evaluate the pharmacokinetic properties of compounds, including those containing an azepane moiety.
In Vitro Assays
1. Caco-2 Permeability Assay for Intestinal Absorption
This assay is a widely used in vitro model to predict the oral absorption of drugs.[10][11][12] It utilizes a human colon carcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[10][13]
Objective: To determine the rate of transport of a compound across the Caco-2 cell monolayer, providing an estimate of its intestinal permeability.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for Caco-2 Permeability Assay.
Step-by-Step Methodology:
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation into a polarized monolayer.[10]
Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[13]
Compound Preparation: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.[13]
Permeability Measurement (Apical to Basolateral):
Add the compound solution to the apical (upper) compartment of the Transwell® insert.
At predetermined time points, collect samples from the basolateral (lower) compartment.
Permeability Measurement (Basolateral to Apical):
Add the compound solution to the basolateral compartment.
At predetermined time points, collect samples from the apical compartment. This helps determine if the compound is a substrate for efflux transporters.[12]
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the potential for active efflux.[12]
2. Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[9][14][15]
Objective: To determine the rate of metabolism of a compound and predict its intrinsic clearance.
Workflow for Liver Microsomal Stability Assay
Caption: Workflow for Liver Microsomal Stability Assay.
Step-by-Step Methodology:
Preparation: Thaw pooled human liver microsomes and dilute them to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[14][15]
Incubation Mixture: Prepare a reaction mixture containing the liver microsomes, the test compound (typically at 1 µM), and the buffer.[15][16]
Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.[14][17]
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14][15]
Reaction Quenching: Stop the reaction at each time point by adding a quenching solution, such as cold acetonitrile.[16]
Sample Processing: Centrifuge the samples to precipitate the proteins.
Analysis: Analyze the supernatant to quantify the remaining parent compound using LC-MS/MS.[18]
Data Analysis: Plot the percentage of the remaining compound against time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).[18]
In Vivo Pharmacokinetic Studies in Rodents
In vivo studies are essential for understanding the complete pharmacokinetic profile of a drug in a living organism.[19][20][21][22] Rodent models, such as mice and rats, are commonly used in early-stage drug discovery.[19]
Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a Rodent Pharmacokinetic Study.
Step-by-Step Methodology:
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the study.[23]
Dose Administration: Administer the compound to different groups of animals via intravenous (IV) and oral (PO) routes.[24]
Blood Sampling: Collect blood samples at specific time points after dosing.[19][20] The timing of sample collection is crucial to accurately capture the absorption, distribution, and elimination phases.[19][25] For IV administration, typical time points might be 5, 15, 30, 60, 120, and 240 minutes. For oral administration, time points could include 15, 30, 60, 120, 240, and 360 minutes.[24]
Plasma Preparation: Process the blood samples to obtain plasma.
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[24]
Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to determine key parameters, including:
Cmax: Maximum plasma concentration
Tmax: Time to reach Cmax
AUC: Area under the plasma concentration-time curve
t½: Elimination half-life
F (%): Oral bioavailability (calculated by comparing the AUC from oral and IV administration)
The Role of Cytochrome P450 in the Metabolism of Azepane-Containing Drugs
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs.[26][27][28][29] The metabolism of cyclic tertiary amines, such as the azepane moiety, can involve several CYP-mediated reactions, including N-dealkylation, ring hydroxylation, and α-carbonyl formation.[5] These metabolic pathways can sometimes lead to the formation of reactive iminium ion intermediates.[5]
Cross-validation of analytical methods for Tert-butyl 4-hydroxyazepane-1-carboxylate
An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for Tert-butyl 4-hydroxyazepane-1-carboxylate Executive Summary: The Analytical Challenge Tert-butyl 4-hydroxyazepane-1-carboxylate (CAS: 478839-7...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for Tert-butyl 4-hydroxyazepane-1-carboxylate
Executive Summary: The Analytical Challenge
Tert-butyl 4-hydroxyazepane-1-carboxylate (CAS: 478839-76-4) is a critical chiral building block in the synthesis of pharmaceutical agents, including arginine vasopressin 1a (V1a) receptor antagonists like Balovaptan .[1][2]
Its structural duality presents a unique analytical paradox:
The Boc Group (Tert-butoxycarbonyl): Provides necessary amine protection but introduces thermal instability , making direct Gas Chromatography (GC) risky without derivatization.[2]
The Hydroxyl Group & Azepane Ring: Creates a weak UV chromophore, rendering standard HPLC-UV (254 nm) ineffective and necessitating low-wavelength (205-210 nm) or universal detection (CAD/ELSD).[1][2]
Chirality: The C4 stereocenter requires enantioselective separation to ensure optical purity (e.e. >99.5%).[2][3][4][5]
This guide provides a rigorous cross-validation of three orthogonal methods: HPLC-CAD (Purity/Assay), GC-MS (Impurity Profiling), and Chiral HPLC (Enantiomeric Excess), offering a self-validating framework for drug development professionals.[1][2]
Method A: HPLC-CAD (The Quantitative Workhorse)[1][2]
Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is the preferred method for assay and purity.[2] Unlike UV, CAD response is independent of chemical structure, crucial for this aliphatic molecule which lacks strong conjugation.
Experimental Protocol
System: Agilent 1290 Infinity II or Thermo Vanquish with CAD.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[2]
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[2] Note: Avoid strong acids (TFA) to prevent on-column Boc deprotection.[1]
Detection: CAD (Evap Temp: 35°C, Power Function: 1.0).
Representative Validation Data
Parameter
Result (HPLC-CAD)
Acceptance Criteria
Linearity (R²)
0.9992 (0.05 - 1.0 mg/mL)
> 0.999
LOD / LOQ
0.5 µg/mL / 1.5 µg/mL
Signal-to-Noise > 3 / > 10
Precision (RSD, n=6)
0.4%
< 1.0%
Recovery (Spike)
99.1% - 101.3%
98.0% - 102.0%
Method B: GC-MS (The Orthogonal Stability Check)[1][2]
Rationale: GC-MS is superior for detecting volatile organic impurities (solvents, reagents).[1][2] However, the Boc group undergoes thermolytic cleavage (releasing isobutylene and CO₂) at temperatures >150°C. Therefore, Derivatization is mandatory to validate this method against HPLC.
The following diagram illustrates the logical workflow for selecting and validating the appropriate method based on the analytical goal.
Figure 1: Decision matrix for analytical method selection ensuring data integrity and preventing thermal artifacts.
Comparative Performance Summary
The table below summarizes the cross-validation results. Note that while GC-MS offers higher theoretical plate counts, HPLC-CAD provides the most reliable mass balance for this thermally sensitive carbamate.[1][2]
Feature
Method A: HPLC-CAD
Method B: GC-MS (TMS)
Method C: Chiral HPLC
Specificity
High (for non-volatiles)
High (Structural ID)
Enantioselective
Sensitivity (LOD)
~0.5 µg/mL
~0.05 µg/mL
~2.0 µg/mL
Linearity Range
0.05 - 1.0 mg/mL
0.001 - 0.1 mg/mL
0.1 - 2.0 mg/mL
Robustness
Excellent
Moderate (Moisture sensitive)
Good
Major Limitation
Buffer selection (No TFA)
Requires Derivatization
Solvent consumption
Suitability
Release Testing
Residual Solvents
Chiral Purity
References
Guideline on Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Conference on Harmonisation (ICH). Available at: [Link]
Subramanian, G. (2012).[2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference for Chiralpak AD-H methodology).
Novel HPLC-CAD methods for weak chromophores . Thermo Fisher Scientific Learning Center.[1] (Supporting the use of CAD for non-aromatic Boc-amines).
A Comprehensive Guide to the Proper Disposal of Tert-butyl 4-hydroxyazepane-1-carboxylate
As a Senior Application Scientist, my objective extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The proper mana...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my objective extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of tert-butyl 4-hydroxyazepane-1-carboxylate, grounded in established safety standards and regulatory requirements. The structure of this document is designed to be intuitive, following the logical workflow of a researcher from hazard assessment to final disposal.
Hazard Profile and Foundational Risk Assessment
Before any handling or disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis for all safety precautions and dictates the required disposal pathway. Tert-butyl 4-hydroxyazepane-1-carboxylate is a compound that requires careful handling due to its potential health effects.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] A summary of its hazard profile, based on data submitted to the European Chemicals Agency (ECHA), is presented below.[1]
Hazard Class
Hazard Statement
Practical Implication & Rationale
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
Ingestion must be strictly avoided. This reinforces the rule against eating, drinking, or smoking in laboratory areas and underscores the importance of washing hands thoroughly after handling.
Skin Corrosion/Irritation (Category 2)
H315: Causes skin irritation
Direct skin contact can lead to irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.
Serious Eye Damage/Eye Irritation (Category 2A)
H319: Causes serious eye irritation
The risk of serious eye irritation from splashes or aerosol generation requires the mandatory use of safety glasses with side shields or chemical splash goggles.
Specific Target Organ Toxicity, Single Exposure (Category 3)
H335: May cause respiratory irritation
Inhalation of dust or vapors can irritate the respiratory tract. All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation risk.[2][3]
Understanding these hazards is the first and most critical step in a self-validating safety protocol. Each subsequent action is a direct response to mitigate these identified risks.
Engineering Controls and Personal Protective Equipment (PPE)
Based on the risk assessment, the following engineering controls and PPE are mandatory when handling and preparing tert-butyl 4-hydroxyazepane-1-carboxylate for disposal.
Control/PPE
Specification & Justification
Primary Engineering Control
Chemical Fume Hood: All transfers and packaging of this waste must be performed in a properly functioning chemical fume hood. This is a non-negotiable control to mitigate the respiratory irritation hazard (H335).[2][3]
Eye Protection
Safety Goggles: To protect against splashes and ensure full coverage, chemical splash goggles are required, conforming to ANSI Z87.1 standards.
Hand Protection
Nitrile Gloves: Standard laboratory nitrile gloves should be worn. If prolonged contact is anticipated, consult glove manufacturer compatibility charts. Always inspect gloves before use and wash hands after removal.
Body Protection
Laboratory Coat: A flame-resistant lab coat should be worn to protect against skin contact from spills or splashes.
Core Disposal Protocol: A Step-by-Step Guide
The disposal of tert-butyl 4-hydroxyazepane-1-carboxylate must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Step 1: Waste Classification
Based on its GHS hazard profile, any unused, expired, or contaminated tert-butyl 4-hydroxyazepane-1-carboxylate must be classified as hazardous chemical waste. This aligns with the requirements set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
Step 2: Waste Segregation
This waste must be segregated from other waste streams. Critically, it should not be mixed with incompatible materials such as strong oxidizing agents.[2] Mixing incompatible chemicals can lead to dangerous reactions. Keep this waste stream separate in its own designated container.
Step 3: Proper Containerization
Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-top cap. A high-density polyethylene (HDPE) or glass container is typically appropriate.
The container must remain closed at all times except when waste is being added.[7]
Step 4: Accurate Labeling
The waste container must be labeled immediately upon the first addition of waste. The label must be clear, legible, and permanently affixed. At a minimum, the label must include:
The words "Hazardous Waste"
The full chemical name: "tert-butyl 4-hydroxyazepane-1-carboxylate"
The associated hazard pictograms (e.g., exclamation mark for irritant/harmful).
The date of initial accumulation.
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Store the labeled waste container at or near the point of generation, in a designated SAA. This area should be under the direct control of the laboratory personnel.
The SAA must be a secondary containment tray to prevent the spread of material in case of a leak.
Step 6: Final Disposal Arrangement
Once the container is full, or if waste generation is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
This ensures the waste is transported with the proper manifest and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" responsibility for the waste.[6][8]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental release.
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact EHS immediately.
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
Contain & Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[2][3] Do not use combustible materials like paper towels to absorb the initial spill.
Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent or soap and water, and collect the cleaning materials as hazardous waste.
Label & Dispose: Seal and label the container with a hazardous waste tag, detailing the contents, including the absorbent material. Arrange for disposal through EHS.
The Regulatory Landscape: OSHA and EPA Compliance
All laboratory operations in the United States are governed by the Occupational Safety and Health Administration (OSHA). Specifically, the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[9][10] The disposal procedures outlined here should be incorporated into your laboratory's specific CHP.[11][12]
The final disposal of the waste is regulated by the EPA.[5] Your institution's EHS department is responsible for ensuring that all hazardous waste is managed and disposed of in strict compliance with these federal and any applicable state regulations.[6][7]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of tert-butyl 4-hydroxyazepane-1-carboxylate waste.
Caption: Workflow for the safe disposal of tert-butyl 4-hydroxyazepane-1-carboxylate.
References
New Jersey Department of Health. Hazard Substance Fact Sheet: tert-BUTYL ISOCYANATE. Retrieved from [Link]
PubChem, National Center for Biotechnology Information. tert-Butyl 4-hydroxyazepane-1-carboxylate. Retrieved from [Link]
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
Occupational Safety and Health Administration. Laboratory Safety: OSHA Laboratory Standard Fact Sheet. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US); 1995. Retrieved from [Link]
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
PharmaCompass. tert-butyl 4-hydroxypiperidin-1-carboxylate. Retrieved from [Link]
Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]
Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
PubChem, National Center for Biotechnology Information. Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
California Department of Toxic Substances Control. Managing Hazardous Waste. Retrieved from [Link]
PubChem, National Center for Biotechnology Information. tert-Butyl 4-aminoazepane-1-carboxylate. Retrieved from [Link]
European Chemicals Agency (ECHA). 2-tert-butylphenol - Registration Dossier. Retrieved from [Link]
Mastering the Safe Handling of Tert-butyl 4-hydroxyazepane-1-carboxylate: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical guidance on the safe handling of Te...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical guidance on the safe handling of Tert-butyl 4-hydroxyazepane-1-carboxylate, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. By fostering a culture of safety and procedural excellence, we can collectively advance scientific discovery without compromising well-being.
Understanding the Hazard Profile: Why This Compound Demands Respect
Tert-butyl 4-hydroxyazepane-1-carboxylate is a valuable building block in medicinal chemistry. However, its utility is matched by a specific hazard profile that necessitates careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
H302: Harmful if swallowed: Ingestion can lead to adverse health effects.
H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.
H319: Causes serious eye irritation: Contact with the eyes can result in significant and potentially damaging irritation.
H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1]
It is imperative to recognize that these are not mere warnings, but a directive to implement robust protective measures at every stage of handling.
Core Principles of Safe Handling: A Proactive Approach
A foundational principle of laboratory safety is to minimize all potential routes of exposure: ingestion, skin/eye contact, and inhalation. For Tert-butyl 4-hydroxyazepane-1-carboxylate, this translates to a multi-layered defense strategy encompassing engineering controls, personal protective equipment (PPE), and stringent operational protocols.
Engineering Controls: Your First Line of Defense
The most effective way to mitigate exposure is to contain the hazard at its source. All operations involving Tert-butyl 4-hydroxyazepane-1-carboxylate, especially those that may generate dust or aerosols (e.g., weighing, transferring solids, preparing solutions), must be conducted within a certified chemical fume hood.[2][3][4] The fume hood provides critical ventilation to capture and exhaust airborne contaminants, protecting the user from inhalation.
Personal Protective Equipment (PPE): Your Essential Barrier
While engineering controls are primary, a comprehensive PPE regimen is non-negotiable. The selection of appropriate PPE is not a matter of preference but is dictated by the specific hazards of the chemical.
Task
Recommended PPE
Rationale
Weighing and Transferring Solids
- Nitrile or Neoprene Gloves- Chemical Splash Goggles- Full-face Shield- Lab Coat- Respiratory Protection (e.g., N95)
- Gloves: Prevent skin contact with the solid compound.- Goggles & Face Shield: Protect against accidental splashes into the eyes and face.[4]- Lab Coat: Provides a removable barrier to protect personal clothing and skin.[5]- Respirator: Minimizes the risk of inhaling fine dust particles.
Preparing Solutions
- Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat
- Gloves: Protect against skin contact with both the solid and the solvent.- Goggles: Essential to shield eyes from splashes during dissolution.- Lab Coat: Protects against drips and splashes.
Post-Reaction Work-up and Purification
- Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat
- Gloves: Necessary for handling reaction mixtures and purification apparatus.- Goggles: Protect eyes from potential splashes during transfers and extractions.- Lab Coat: Maintains a barrier against chemical contact.
Waste Disposal
- Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat
- Gloves, Goggles, Lab Coat: Essential for safely handling contaminated waste containers and materials.
Procedural Deep Dive: A Step-by-Step Workflow for Safe Handling
To translate theory into practice, let's examine a common laboratory workflow: the preparation of a stock solution of Tert-butyl 4-hydroxyazepane-1-carboxylate.
Workflow: Preparing a Stock Solution
Caption: A logical flow diagram illustrating the key stages of safely preparing a chemical solution.
Step 1: Review the Safety Data Sheet (SDS)
Action: Before entering the lab, thoroughly read and understand the SDS for Tert-butyl 4-hydroxyazepane-1-carboxylate and any solvents to be used.
Causality: The SDS provides compound-specific information on hazards, handling, storage, and emergency procedures. This knowledge is the foundation of a safe experimental plan.
Step 2: Don Appropriate PPE
Action: Put on a lab coat, chemical splash goggles, and nitrile or neoprene gloves. For weighing the solid, also wear a face shield and an N95 respirator.
Causality: This creates a physical barrier to prevent skin/eye contact and inhalation, directly addressing the H315, H319, and H335 hazard statements.
Step 3: Prepare the Chemical Fume Hood
Action: Ensure the fume hood is operational, the sash is at the appropriate height, and the work area is clean and uncluttered.
Causality: A properly functioning fume hood is the primary engineering control to mitigate the inhalation hazard (H335).
Step 4: Weigh the Compound
Action: Carefully weigh the desired amount of Tert-butyl 4-hydroxyazepane-1-carboxylate onto a weigh paper or in a suitable container within the fume hood.
Causality: Performing this task in the fume hood contains any dust generated, preventing respiratory exposure.
Step 5: Dissolve the Compound
Action: Add the weighed solid to a flask containing the appropriate solvent. Gently swirl or stir to dissolve.
Causality: Keeping the dissolution process within the fume hood protects against potential splashes and vapor inhalation.
Step 6: Dispose of Waste
Action: Dispose of all contaminated materials (e.g., weigh paper, gloves, pipette tips) in a designated hazardous waste container.
Causality: Proper waste segregation and disposal are crucial to prevent accidental exposure to others and to comply with institutional and regulatory requirements.[2][6]
Step 7: Doff PPE
Action: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
Causality: A systematic doffing procedure minimizes the risk of transferring any chemical residue from the PPE to your skin or personal clothing.
Step 8: Wash Hands
Action: Thoroughly wash your hands with soap and water after removing all PPE.
Causality: This is the final and critical step to remove any potential residual contamination.[5]
Emergency Procedures: Be Prepared
Spills:
In the event of a spill, immediately alert others in the vicinity. For a small spill within the fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads or sand) to contain and clean up the spill. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Storage and Disposal: Maintaining a Safe Environment
Storage:
Store Tert-butyl 4-hydroxyazepane-1-carboxylate in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]
Disposal:
All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][6] Never dispose of this chemical down the drain.
By integrating these principles and procedures into your daily laboratory practice, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]